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Core Science & Biosynthesis

Foundational

2-Ethoxy-2-phenylethan-1-amine CAS 56251-95-7

An In-depth Technical Guide to 2-Ethoxy-2-phenylethan-1-amine (CAS 56251-95-7) for Advanced Research Applications Executive Summary 2-Ethoxy-2-phenylethan-1-amine is a chiral organic compound belonging to the broader cla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Ethoxy-2-phenylethan-1-amine (CAS 56251-95-7) for Advanced Research Applications

Executive Summary

2-Ethoxy-2-phenylethan-1-amine is a chiral organic compound belonging to the broader class of phenethylamines. This structural class is renowned in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, natural products, and synthetic drugs.[1][2] The subject molecule, identified by CAS Number 56251-95-7, is primarily available as its hydrochloride salt for research and development purposes.[3] Its key structural features—a primary amine for derivatization, a chiral center, a phenyl group for aromatic interactions, and an ethoxy moiety to modulate lipophilicity—make it a versatile and attractive building block for synthetic chemists and drug discovery professionals. This guide provides a comprehensive overview of its properties, analytical characterization, plausible synthetic and resolution strategies, potential applications, and essential safety protocols, grounded in established chemical principles and data from closely related analogues.

Core Physicochemical & Handling Properties

Precise experimental data for this specific compound is not widely published. The following properties are compiled from supplier specifications and data from analogous chemical structures.

PropertyValue / InformationSource / Rationale
CAS Number 56251-95-7[3]
Molecular Formula C₁₀H₁₅NO (Free Base) / C₁₀H₁₆ClNO (HCl Salt)Calculated /[3]
Molecular Weight 179.24 g/mol (Free Base) / 201.69 g/mol (HCl Salt)Calculated /[3]
Appearance White to off-white solid (as HCl salt)Typical for amine hydrochlorides
Purity Specification ≥95%[3]
Chirality Contains one stereocenter, exists as enantiomersStructural Analysis
Storage Store long-term in a cool, dry place.[3]
Handling For R&D use only by technically qualified persons.[3]
Incompatible Materials Strong oxidizing agents.Inferred from related amines[4][5]

Analytical Validation: A Protocol for Structural Confirmation

Verifying the identity and purity of a starting material is a foundational principle of scientific integrity. The following protocols outline the expected spectroscopic signatures for 2-Ethoxy-2-phenylethan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information on molecular structure. The hydrogens on carbons adjacent to the nitrogen and oxygen atoms are deshielded and will appear further downfield.[6]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound (HCl salt) in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The use of the HCl salt may shift proton signals compared to the free base.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A broad signal corresponding to the -NH₃⁺ protons is expected, which will disappear upon addition of a few drops of D₂O, confirming its identity.[6][7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Carbons bonded to the electronegative nitrogen and oxygen atoms will be shifted downfield.[7]

Expected Spectroscopic Data:

AnalysisExpected ObservationsRationale
¹H NMR Phenyl Protons (5H): ~7.2-7.5 ppm; Methine Proton (-CH(O)-): ~4.5-5.0 ppm; Methylene Protons (-CH₂-N): ~3.0-3.5 ppm; Ethoxy Methylene (-O-CH₂-): ~3.5-3.8 ppm; NH₃⁺ Protons: Broad, variable shift ~8-9 ppm; Ethoxy Methyl (-CH₃): ~1.1-1.3 ppmBased on standard chemical shifts and data from phenethylamines and ethoxy-containing compounds.[8][9]
¹³C NMR Phenyl Carbons: ~125-140 ppm; Methine Carbon (-CH(O)-): ~80-85 ppm; Methylene Carbon (-CH₂-N): ~45-50 ppm; Ethoxy Methylene (-O-CH₂-): ~65-70 ppm; Ethoxy Methyl (-CH₃): ~15 ppmDeshielding effects from adjacent N and O atoms.[7]
IR (Infrared) N-H stretch (primary amine salt): Broad, ~2800-3100 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; Aliphatic C-H stretch: ~2850-2980 cm⁻¹; C-O ether stretch: ~1050-1150 cm⁻¹Characteristic vibrational frequencies for functional groups.[6]
Mass Spec (MS) [M+H]⁺ for free base: m/z = 180.12Calculated for C₁₀H₁₆NO⁺

Synthetic Strategy & Chemical Logic

While specific synthesis routes for 56251-95-7 are not detailed in readily available literature, a plausible and logical pathway can be designed from common starting materials based on established organic chemistry principles. A logical precursor is 2-ethoxy-2-phenylethanol.[10]

G StyreneOxide Styrene Oxide Precursor 2-Ethoxy-2-phenylethanol StyreneOxide->Precursor Ethanol, Acid Catalyst Ethanol Ethanol Ethanol->Precursor Activation Activation Step (e.g., Tosylation) Precursor->Activation Tosylate Intermediate Tosylate/Halide Activation->Tosylate AzideIntermediate Azide Intermediate Tosylate->AzideIntermediate SN2 Displacement Azide Sodium Azide (NaN3) Azide->AzideIntermediate Reduction Reduction (e.g., H2/Pd or LiAlH4) AzideIntermediate->Reduction Product 2-Ethoxy-2-phenylethan-1-amine Reduction->Product

Caption: Plausible synthetic workflow for 2-Ethoxy-2-phenylethan-1-amine.

Causality in Experimental Design:

  • Step 1: Synthesis of 2-Ethoxy-2-phenylethanol. The synthesis begins with the acid-catalyzed ring-opening of styrene oxide with ethanol. This is a standard method for creating β-alkoxy alcohols. The regioselectivity is controlled by the phenyl group, directing the nucleophilic attack of ethanol to the benzylic carbon.

  • Step 2: Activation of the Hydroxyl Group. The primary alcohol of the precursor is a poor leaving group. To facilitate nucleophilic substitution, it must be "activated." This is typically achieved by converting it into a tosylate or mesylate, or by direct conversion to an alkyl halide (e.g., using SOCl₂). This step is critical for the subsequent introduction of the nitrogen moiety.

  • Step 3: Introduction of Nitrogen. The activated intermediate can undergo an Sₙ2 reaction with a nitrogen nucleophile. Using sodium azide is a common and effective strategy, as azide is an excellent nucleophile and the resulting organic azide is relatively stable.

  • Step 4: Reduction to the Primary Amine. The terminal azide group is cleanly reduced to a primary amine using standard reducing agents like Lithium Aluminium Hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a Palladium catalyst). This final step yields the target compound.

Chirality: The Critical Importance of Stereoisomer Resolution

The presence of a stereocenter at the carbon atom bonded to the phenyl and ethoxy groups means that 2-Ethoxy-2-phenylethan-1-amine exists as a pair of non-superimposable mirror images (enantiomers). In drug development, enantiomers often exhibit different pharmacological activities and metabolic profiles. Therefore, the ability to resolve the racemic mixture into single, pure enantiomers is of paramount importance.

Protocol for Classical Resolution via Diastereomeric Salts

This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed which can be separated by fractional crystallization.[11]

G cluster_0 Racemic Amine Mixture cluster_1 Diastereomeric Salt Mixture (Different Solubilities) R_Amine (R)-Amine Salt1 Salt 1 ((R)-Amine / (R,R)-Acid) R_Amine->Salt1 S_Amine (S)-Amine Salt2 Salt 2 ((S)-Amine / (R,R)-Acid) S_Amine->Salt2 ChiralAcid Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) ChiralAcid->Salt1 ChiralAcid->Salt2 Separation Fractional Crystallization Salt1->Separation Salt2->Separation Liberation Basification (e.g., NaOH) Separation->Liberation PureEnantiomers Pure (R)-Amine Pure (S)-Amine Liberation->PureEnantiomers

Caption: Workflow for chiral resolution using diastereomeric salt formation.

Step-by-Step Methodology:

  • Salt Formation: Dissolve one equivalent of racemic 2-Ethoxy-2-phenylethan-1-amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R,R)-(+)-tartaric acid) in the minimum amount of the same warm solvent.

  • Crystallization: Slowly add the acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration. This solid is enriched in one diastereomer. The mother liquor is enriched in the other.

  • Purification: The purity of the isolated salt can be enhanced by recrystallization. The enantiomeric excess (e.e.) should be checked at this stage using chiral HPLC.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify with an aqueous solution of NaOH or K₂CO₃ until the pH is >10. This regenerates the free amine.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure amine.

  • Repeat for the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from step 3 by a similar liberation process.

Potential Applications in Drug Discovery

The phenethylamine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly within the central nervous system.[12] The unique substitution pattern of 2-Ethoxy-2-phenylethan-1-amine makes it a candidate for generating novel chemical entities.

  • Scaffold for CNS-Active Agents: The core phenethylamine structure is present in molecules targeting adrenergic, dopaminergic, and serotonergic (5-HT) receptors.[1] Derivatives of this compound could be synthesized and screened for activity at these GPCRs for potential applications in mood disorders, ADHD, or neurological diseases.

  • Enzyme Inhibitor Development: Modified phenethylamines have been developed as inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4), relevant to type 2 diabetes.[1] Furthermore, related structures containing a 2-ethoxy-benzamide moiety have shown potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), another key target for type 2 diabetes.[13] This suggests that the 2-ethoxy-phenyl group could be a valuable pharmacophore for enzyme active sites.

  • Fragment-Based Drug Design (FBDD): The molecule itself can be considered a valuable fragment for FBDD campaigns. The primary amine serves as a vector for synthetic elaboration, allowing for the growth of the fragment within a target's binding pocket once an initial low-affinity interaction is identified. The ethoxy group provides a specific lipophilic and hydrogen-bond accepting vector that can be exploited for potency and selectivity.

Safety & Handling Protocol

As a research chemical, 2-Ethoxy-2-phenylethan-1-amine must be handled with appropriate caution. The following guidelines are based on safety data for closely related phenethylamine and amino alcohol derivatives.[5][14]

  • Authorized Use: This compound is intended for laboratory research use only by trained, technically qualified personnel. It is not for human or veterinary use.[3]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Hazard Profile (Inferred): Based on close analogs like 2-Methoxy-1-phenylethan-1-amine, this compound should be treated as potentially causing severe skin burns, eye damage, and respiratory irritation.[14] Avoid all personal contact, including inhalation and ingestion.[15]

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[5]

  • Spill & Disposal: In case of a minor spill, absorb with an inert material (e.g., vermiculite or sand) and place in a suitable, labeled container for chemical waste disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.

References

  • MySkinRecipes. 2-(2-(2-Aminoethoxy)ethoxy)-N,N-dimethylethan-1-amine. myskinrecipes.com. Accessed February 2026. [Link]

  • PubChem. 2-[2-(Aminomethyl)phenyl]ethan-1-amine. National Center for Biotechnology Information. Accessed February 2026. [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • PubChem. 2-Methoxy-1-phenylethan-1-amine. National Center for Biotechnology Information. Accessed February 2026. [Link]

  • ResearchGate. Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ResearchGate. Accessed February 2026. [Link]

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • ChemSynthesis. 2-ethoxy-2-phenylethanol. ChemSynthesis. Accessed February 2026. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Accessed February 2026. [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Accessed February 2026. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Phenylethanol. Carl ROTH. Accessed February 2026. [Link]

  • ResearchGate. (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Accessed February 2026. [Link]

  • ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3. ResearchGate. Accessed February 2026. [Link]

  • Gawroński, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]

  • PubMed. 2-Phenethylamines in Medicinal Chemistry: A Review. National Center for Biotechnology Information. Accessed February 2026. [Link]

  • Leśniak, G., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(19), 10769. [Link]

  • PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. National Center for Biotechnology Information. Accessed February 2026. [Link]

  • PrepChem.com. Synthesis of 2-phenylethylamine. PrepChem.com. Accessed February 2026. [Link]

  • Google Patents. WO2013095875A1 - Improved process for making ethoxylated amine compounds.
  • OpenStax. 24.10 Spectroscopy of Amines. OpenStax. Accessed February 2026. [Link]

  • European Patent Office. EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

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Exploratory

An In-Depth Technical Guide to 2-Ethoxy-2-phenylethylamine: Structure, Synthesis, and Inferred Biological Profile

Abstract This technical guide provides a comprehensive overview of 2-ethoxy-2-phenylethylamine, a derivative of the neuroactive parent compound, 2-phenylethylamine. While direct experimental data on this specific molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-ethoxy-2-phenylethylamine, a derivative of the neuroactive parent compound, 2-phenylethylamine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from analogous compounds, and established synthetic methodologies to present a detailed profile for research and drug development professionals. The guide covers the chemical structure and physicochemical properties of 2-ethoxy-2-phenylethylamine, proposes a detailed, plausible synthetic pathway with a step-by-step experimental protocol, and discusses its inferred pharmacological and toxicological profile based on structure-activity relationships within the phenethylamine class. This whitepaper aims to serve as a foundational resource to stimulate and guide future research into this and related novel chemical entities.

Introduction: The Phenethylamine Scaffold and the Significance of Alkoxy Substitution

The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters, hormones, and a wide array of synthetic psychoactive compounds and therapeutic agents.[1][2] The parent compound, 2-phenylethylamine, is a trace amine in the mammalian brain that modulates monoaminergic systems and is associated with stimulant and mood-elevating effects.[1]

Substitution on the phenethylamine core, including on the ethylamine side chain, can profoundly alter the pharmacological profile of the resulting molecule. Alkoxy substitutions, in particular, are known to influence receptor binding affinity, selectivity, and metabolic stability. The introduction of an ethoxy group at the beta-position of the ethylamine chain, as in 2-ethoxy-2-phenylethylamine, is anticipated to modulate its lipophilicity and steric bulk, thereby potentially altering its interaction with biological targets compared to its parent compound. This guide provides a detailed exploration of the chemical and potential biological characteristics of 2-ethoxy-2-phenylethylamine.

Chemical Structure and Physicochemical Properties

2-Ethoxy-2-phenylethylamine is characterized by a phenyl group and an ethoxy group attached to the same carbon atom of an ethylamine backbone.

IUPAC Name: 2-Ethoxy-2-phenylethan-1-amine

Chemical Formula: C₁₀H₁₅NO

Molecular Weight: 165.23 g/mol

Canonical SMILES: CCOC(C1=CC=CC=C1)CN

InChI Key: VDSGSZWDSYFYCJ-UHFFFAOYSA-N

Below is a 2D representation of the chemical structure of 2-ethoxy-2-phenylethylamine.

Caption: 2D structure of 2-ethoxy-2-phenylethylamine.

Physicochemical Data

The following table summarizes the computed physicochemical properties of 2-ethoxy-2-phenylethylamine. It is important to note that these are predicted values and experimental verification is required.

PropertyValueSource
Molecular Weight 165.23 g/mol PubChem
XLogP3 1.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 35.3 ŲPubChem
Formal Charge 0PubChem

Proposed Synthesis of 2-Ethoxy-2-phenylethylamine

This two-step approach offers a logical and experimentally feasible method for the preparation of the target compound. The initial step, the acid-catalyzed ring-opening of an epoxide with an alcohol, is a standard method for the synthesis of β-alkoxy alcohols. The subsequent conversion of the hydroxyl group to an amine can be achieved through various established methodologies, such as a Mitsunobu reaction or conversion to a tosylate followed by nucleophilic substitution with an amine source.

G Styrene_Oxide Styrene Oxide Intermediate 2-Ethoxy-2-phenylethanol Styrene_Oxide->Intermediate H+ cat. Ethanol Ethanol Ethanol->Intermediate Tosylate_Intermediate 2-Ethoxy-2-phenylethyl tosylate Intermediate->Tosylate_Intermediate Tosyl_Chloride Tosyl Chloride Tosyl_Chloride->Tosylate_Intermediate Azide_Intermediate 1-Azido-2-ethoxy-2-phenylethane Tosylate_Intermediate->Azide_Intermediate Sodium_Azide Sodium Azide Sodium_Azide->Azide_Intermediate Product 2-Ethoxy-2-phenylethylamine Azide_Intermediate->Product LAH LiAlH4 LAH->Product

Caption: Proposed synthetic workflow for 2-ethoxy-2-phenylethylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-2-phenylethanol

  • Reaction Setup: To a solution of styrene oxide (1.0 eq) in anhydrous ethanol (10 volumes), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The ring-opening of styrene oxide with ethanol is expected to proceed with high regioselectivity, with the ethoxy group attacking the benzylic carbon.[3]

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-ethoxy-2-phenylethanol.

Step 2: Synthesis of 2-Ethoxy-2-phenylethylamine

  • Activation of the Hydroxyl Group: Dissolve the 2-ethoxy-2-phenylethanol (1.0 eq) in anhydrous dichloromethane (10 volumes) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Formation of the Tosylate: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up of Tosylate: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-ethoxy-2-phenylethyl tosylate, which can be used in the next step without further purification.

  • Azide Substitution: Dissolve the crude tosylate in anhydrous dimethylformamide (DMF, 10 volumes) and add sodium azide (3.0 eq). Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Work-up of Azide: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude 1-azido-2-ethoxy-2-phenylethane.

  • Reduction of the Azide: In a separate flask, prepare a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C. Add a solution of the crude azide in THF dropwise to the LAH suspension.

  • Final Product Formation: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Quenching and Purification: Carefully quench the reaction at 0 °C by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams. Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure. The residue can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization to afford 2-ethoxy-2-phenylethylamine.

Spectroscopic and Analytical Characterization (Predicted)

As no published experimental spectroscopic data for 2-ethoxy-2-phenylethylamine is available, the following are predicted characteristics based on its structure:

  • ¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The protons on the ethylamine chain will appear as complex multiplets. The aromatic protons will be visible in the downfield region (around 7.2-7.4 ppm).

  • ¹³C NMR: The spectrum should display signals for the two carbons of the ethoxy group, the two carbons of the ethylamine backbone, and the carbons of the phenyl ring. The carbon bearing both the phenyl and ethoxy groups will be significantly downfield.

  • IR Spectroscopy: Characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 165. The fragmentation pattern would likely involve the loss of the ethoxy group and cleavage of the C-C bond of the ethylamine chain.

Inferred Pharmacological Profile and Mechanism of Action

The pharmacological profile of 2-ethoxy-2-phenylethylamine is currently uncharacterized. However, based on its structural similarity to other phenethylamines, we can infer potential biological activities.

G PEA_Derivative 2-Ethoxy-2-phenylethylamine MAO Monoamine Oxidase (MAO) PEA_Derivative->MAO Potential Inhibition TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) PEA_Derivative->TAAR1 Potential Agonism Monoamine_Transporters Monoamine Transporters (DAT, NET, SERT) PEA_Derivative->Monoamine_Transporters Potential Interaction Synaptic_Cleft Increased Synaptic Monoamines MAO->Synaptic_Cleft TAAR1->Synaptic_Cleft Monoamine_Transporters->Synaptic_Cleft Neuronal_Signaling Altered Neuronal Signaling Synaptic_Cleft->Neuronal_Signaling CNS_Effects Potential CNS Effects (Stimulant, etc.) Neuronal_Signaling->CNS_Effects

Caption: Inferred mechanism of action for 2-ethoxy-2-phenylethylamine.

The parent compound, 2-phenylethylamine, acts as a neuromodulator in the central nervous system, primarily through its interaction with trace amine-associated receptor 1 (TAAR1) and by inhibiting the vesicular monoamine transporter 2 (VMAT2).[1] It can also serve as a substrate for monoamine oxidase (MAO), leading to its rapid metabolism.

The introduction of the β-ethoxy group may alter these interactions in several ways:

  • Metabolic Stability: The ethoxy group might sterically hinder the action of MAO, potentially increasing the bioavailability and duration of action of the compound compared to 2-phenylethylamine.

  • Receptor Affinity: The size and polarity of the ethoxy group could influence the binding affinity and selectivity for TAAR1 and other monoamine receptors and transporters. Alkoxy substitutions on the phenethylamine ring are known to significantly impact receptor interactions, particularly at serotonin receptors.[4] While the substitution here is on the side chain, an alteration in the electronic and steric profile is still expected to modulate receptor binding.

  • Lipophilicity and Blood-Brain Barrier Penetration: The predicted XLogP3 of 1.8 suggests that 2-ethoxy-2-phenylethylamine is more lipophilic than the parent compound. This could potentially enhance its ability to cross the blood-brain barrier, leading to more pronounced central nervous system effects.

Potential Toxicological Profile

The toxicological profile of 2-ethoxy-2-phenylethylamine has not been determined. As with any novel chemical entity, a thorough toxicological evaluation is necessary before any in vivo studies. In vitro cytotoxicity assays, such as the MTT or LDH assay, on relevant cell lines (e.g., neuronal cells, hepatocytes) would be a crucial first step.[5]

Given its structural relationship to other phenethylamines, potential toxicological concerns could include cardiovascular effects (e.g., increased heart rate and blood pressure) and central nervous system-related adverse effects, particularly at higher doses. The management of a potential overdose would likely be supportive and symptomatic, similar to other designer phenethylamines.[6]

Conclusion and Future Directions

2-Ethoxy-2-phenylethylamine represents an under-explored derivative within the vast chemical space of phenethylamines. This guide has provided a comprehensive overview of its chemical structure and properties, a plausible and detailed synthetic route, and an inferred pharmacological and toxicological profile based on established scientific principles and data from analogous compounds.

Future research should focus on the following key areas:

  • Experimental Verification: The proposed synthesis should be carried out to obtain a pure sample of 2-ethoxy-2-phenylethylamine for detailed spectroscopic and analytical characterization.

  • In Vitro Pharmacology: A comprehensive in vitro pharmacological profiling, including binding and functional assays at a panel of relevant CNS receptors and transporters (e.g., TAAR1, serotonin receptors, dopamine and norepinephrine transporters), is essential to elucidate its mechanism of action.

  • In Vitro Toxicology: A battery of in vitro toxicology assays should be performed to assess its cytotoxic potential and to guide any future in vivo studies.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related β-alkoxy-phenethylamines would provide valuable insights into the SAR of this class of compounds.

By systematically addressing these research questions, the scientific community can gain a deeper understanding of the chemical and biological properties of 2-ethoxy-2-phenylethylamine and its potential as a novel research tool or therapeutic lead.

References

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH.[Link]

  • Substituted phenethylamine. Wikipedia.[Link]

  • The ring-opening of styrene oxide with various alcohols catalyzed by SO... ResearchGate.[Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI.[Link]

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. PMC - NIH.[Link]

  • Phenethylamines. University of Virginia School of Medicine.[Link]

  • Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper. HAL Open Science.[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.[Link]

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Foundational

An In-depth Technical Guide to 2-ethoxy-2-phenylethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-ethoxy-2-phenylethan-1-amine, a phenethylamine derivative of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethoxy-2-phenylethan-1-amine, a phenethylamine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust scientific profile by leveraging data from closely related structural analogs, particularly 2-methoxy-1-phenylethan-1-amine. The guide covers physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications and logical considerations for further research. This document is intended to serve as a foundational resource for researchers initiating projects involving this and similar compounds.

Introduction and Chemical Identity

2-ethoxy-2-phenylethan-1-amine is a primary amine belonging to the phenethylamine class. Its structure is characterized by a phenyl group and an ethoxy group attached to the same carbon atom of the ethylamine backbone. While a dedicated PubChem entry for this exact compound is not currently available, its structural analog, 2-methoxy-1-phenylethan-1-amine, is documented under PubChem CID 11105539.[1] The structural similarity allows for informed predictions of its chemical behavior and properties.

The core structure of phenethylamine is a key pharmacophore in a wide range of biologically active compounds, including neurotransmitters, hormones, and synthetic drugs. The introduction of an ethoxy group at the benzylic position is anticipated to modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets compared to unsubstituted phenethylamines.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValue (Predicted/Analog Data)Source
IUPAC Name 2-ethoxy-2-phenylethan-1-amine-
Molecular Formula C10H15NO-
Molecular Weight 165.23 g/mol Analog Data[1]
PubChem CID Not Available-
CAS Number Not Available-
Predicted XLogP3 ~1.2Based on analog
Predicted Hydrogen Bond Donor Count 1Based on structure
Predicted Hydrogen Bond Acceptor Count 2Based on structure
Predicted Rotatable Bond Count 5Based on structure

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 2-ethoxy-2-phenylethan-1-amine can be logically approached from its corresponding alcohol precursor, 2-ethoxy-2-phenylethan-1-ol. This precursor has a registered CAS number of 36747-96-3.[2] The conversion of an alcohol to a primary amine is a well-established transformation in organic chemistry, often proceeding through an intermediate sulfonate ester followed by nucleophilic substitution with an azide and subsequent reduction.

Overall Synthetic Scheme

Synthesis_of_2-ethoxy-2-phenylethan-1-amine Styrene Styrene Epoxide Styrene Oxide Styrene->Epoxide m-CPBA Alcohol 2-ethoxy-2-phenylethan-1-ol Epoxide->Alcohol Ethanol, H+ Tosylate 2-ethoxy-2-phenylethyl tosylate Alcohol->Tosylate TsCl, Pyridine Azide 1-azido-2-ethoxy-2-phenylethane Tosylate->Azide NaN3, DMF Amine 2-ethoxy-2-phenylethan-1-amine Azide->Amine H2, Pd/C or LiAlH4

Caption: Proposed synthesis of 2-ethoxy-2-phenylethan-1-amine.

Step-by-Step Experimental Protocol

PART A: Synthesis of 2-ethoxy-2-phenylethan-1-ol (Alcohol)

  • Epoxidation of Styrene: To a solution of styrene (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield styrene oxide.

  • Ring-Opening of Styrene Oxide: Dissolve the crude styrene oxide in absolute ethanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and neutralize the acid with a mild base (e.g., sodium bicarbonate). Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 2-ethoxy-2-phenylethan-1-ol. Purify by column chromatography on silica gel.

PART B: Conversion of Alcohol to 2-ethoxy-2-phenylethan-1-amine (Amine)

  • Tosylation of the Alcohol: To a solution of 2-ethoxy-2-phenylethan-1-ol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the tosylate.

  • Azide Formation: Dissolve the tosylate in dimethylformamide (DMF). Add sodium azide (NaN3, 1.5 eq) and heat the mixture to 60-70 °C for 12-16 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into water. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.

  • Reduction of the Azide: The azide can be reduced to the primary amine via two common methods:

    • Catalytic Hydrogenation (Recommended): Dissolve the azide in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-ethoxy-2-phenylethan-1-amine.

    • Lithium Aluminum Hydride (LAH) Reduction: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Add a solution of the azide in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the crude amine.

Physicochemical Properties and Structural Analysis

The physicochemical properties of 2-ethoxy-2-phenylethan-1-amine are expected to be influenced by the presence of the phenyl, ethoxy, and primary amine functional groups.

  • Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to its methoxy counterpart and significantly more so than a hydroxyl group at the same position. This will affect its solubility, membrane permeability, and potential for blood-brain barrier penetration.

  • Basicity: The primary amine group confers basic properties to the molecule, allowing for the formation of salts with acids. The pKa of the conjugate acid is expected to be in the typical range for primary amines.

  • Stereochemistry: The carbon atom bearing the phenyl and ethoxy groups is a stereocenter. Therefore, 2-ethoxy-2-phenylethan-1-amine exists as a pair of enantiomers. The synthesis described above will produce a racemic mixture. Chiral separation or asymmetric synthesis would be required to obtain enantiomerically pure forms, which is often crucial for pharmacological studies as different enantiomers can have distinct biological activities and metabolic profiles.

Potential Applications in Drug Discovery and Neuroscience

Phenethylamine and its derivatives are a cornerstone of neuropharmacology. The structural features of 2-ethoxy-2-phenylethan-1-amine suggest several potential areas of investigation:

  • Monoamine Oxidase (MAO) Inhibition: Many phenethylamines exhibit inhibitory activity against MAO-A and/or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. The substitution pattern on the phenethylamine core of this compound makes it a candidate for evaluation as an MAO inhibitor.

  • Receptor Binding: This molecule could be screened for its affinity and efficacy at various G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and adrenergic receptors. The ethoxy group may confer a unique binding profile compared to other phenethylamines.

  • Precursor for More Complex Molecules: 2-ethoxy-2-phenylethan-1-amine can serve as a valuable building block for the synthesis of more complex drug candidates. The primary amine provides a handle for further functionalization.

Safety Considerations

As with any novel chemical entity, 2-ethoxy-2-phenylethan-1-amine should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, related phenethylamines can have potent physiological effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While direct experimental data for 2-ethoxy-2-phenylethan-1-amine is scarce, a comprehensive scientific profile can be constructed based on the known chemistry of its structural analogs and functional groups. This guide provides a solid foundation for its synthesis and an informed perspective on its potential properties and applications. Further research is warranted to isolate or synthesize this compound, characterize its physicochemical and pharmacological properties, and explore its potential as a tool compound or a lead for drug discovery.

References

  • PubChem. Compound Summary for CID 11105539, 2-Methoxy-1-phenylethan-1-amine. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 2-ethoxy-2-phenylethanol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Ethoxy-2-phenylethan-1-amine

-Amino Ethers via Styrene Oxide Ring Opening Author: Senior Application Scientist, Chemical Development Group Abstract & Scope This protocol details the regioselective synthesis of 2-ethoxy-2-phenylethan-1-amine starting...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Ethers via Styrene Oxide Ring Opening
Author:  Senior Application Scientist, Chemical Development Group

Abstract & Scope

This protocol details the regioselective synthesis of 2-ethoxy-2-phenylethan-1-amine starting from styrene oxide . This structural motif—a primary amine with a


-benzylic ether—is a critical pharmacophore in neuroactive compounds and sympathomimetic agents.

The synthesis challenges the researcher to control regiochemistry during the epoxide ring-opening. Standard nucleophilic attacks (basic conditions) typically yield the terminal ether/internal alcohol. To achieve the target structure (internal ether/terminal amine), this guide utilizes an acid-catalyzed solvolysis to exploit the electronic bias of the benzylic position, followed by a robust activation-substitution sequence.

Target Molecule Profile
  • IUPAC Name: 2-Ethoxy-2-phenylethan-1-amine

  • Structure:

    
    
    
  • Key Feature: The ethoxy group resides at the benzylic (C2) position; the amine resides at the terminal (C1) position.

Scientific Foundation: The Regiochemistry of Styrene Oxide

The success of this synthesis hinges entirely on the conditions chosen for the initial ring-opening of styrene oxide.

Mechanism of Regiocontrol

Styrene oxide is an unsymmetrical epoxide. The site of nucleophilic attack is governed by the competition between steric hindrance and electronic stabilization of the transition state.

  • Basic/Neutral Conditions (

    
    ):  Nucleophiles attack the less substituted terminal carbon to minimize steric clash.
    
    • Result: 2-ethoxy-1-phenylethanol (Wrong Regioisomer).

  • Acidic Conditions (

    
    -like):  Protonation of the epoxide oxygen weakens the C-O bonds. The bond to the benzylic carbon is significantly weaker due to the ability of the phenyl ring to stabilize the developing positive charge (
    
    
    
    ).
    • Result: Ethanol attacks the more substituted benzylic carbon.

    • Target:2-ethoxy-2-phenylethanol (Correct Intermediate).[1]

Authoritative Insight: Research into metal-organic frameworks and Lewis acid catalysis confirms that acidic environments (e.g., Fe-PPOP, Sulfonic acid MOFs) drive the regioselectivity almost exclusively toward the benzylic ether [1, 2].

Synthetic Pathway Visualization

ReactionPathway SO Styrene Oxide (Starting Material) Inter1 Benzylic Cation Transition State SO->Inter1 H+, EtOH (Acid Catalysis) Alcohol 2-Ethoxy-2-phenylethanol (Intermediate A) Inter1->Alcohol Benzylic Attack Mesylate Mesylate Derivative Alcohol->Mesylate MsCl, Et3N (Activation) Azide Organic Azide Intermediate Mesylate->Azide NaN3, DMF (Substitution) Target 2-Ethoxy-2-phenylethan-1-amine (Final Product) Azide->Target PPh3, H2O (Staudinger Red.)

Figure 1: The acid-catalyzed pathway ensures the ethoxy group installs at the benzylic position, leaving the terminal carbon available for amination.

Detailed Experimental Protocols

Stage 1: Acid-Catalyzed Solvolysis (Ring Opening)

Objective: Synthesize 2-ethoxy-2-phenylethanol.

  • Reagents:

    • Styrene Oxide (1.0 equiv)

    • Absolute Ethanol (Solvent/Reagent, 10-20 volumes)

    • Sulfuric Acid (

      
      , catalytic, 0.05 equiv) or 
      
      
      
      -TsOH.

Protocol:

  • Setup: Charge a round-bottom flask with absolute ethanol and cool to 0°C.

  • Catalyst Addition: Add catalytic

    
     dropwise. Stir for 5 minutes.
    
  • Substrate Addition: Add styrene oxide dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C during addition to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). Styrene oxide (

      
      ) should disappear; Alcohol product (
      
      
      
      ) appears.
  • Quench: Neutralize with saturated aqueous

    
    .
    
  • Workup: Evaporate excess ethanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via vacuum distillation (bp ~115–120°C @ 10 mmHg).

Stage 2: Activation via Mesylation

Objective: Convert the primary alcohol to a good leaving group (Mesylate).

  • Reagents:

    • Intermediate A (from Stage 1)

    • Methanesulfonyl Chloride (MsCl, 1.2 equiv)

    • Triethylamine (

      
      , 1.5 equiv)
      
    • Dichloromethane (DCM, solvent)

Protocol:

  • Setup: Dissolve Intermediate A in DCM (10 mL/g) and cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add

    
    .
    
  • Activation: Add MsCl dropwise. A white precipitate (

    
    ) will form immediately.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Wash with cold 1M HCl (to remove amine), then saturated

    
    , then brine. Dry and concentrate to yield the mesylate as a yellow oil. Use immediately.
    
Stage 3: Azidation and Staudinger Reduction

Objective: Displace mesylate with azide and reduce to amine without affecting the ether linkage.

  • Reagents:

    • Sodium Azide (

      
      , 1.5 equiv)
      
    • DMF (Solvent for substitution)[2]

    • Triphenylphosphine (

      
      , 1.2 equiv)
      
    • THF/Water (Solvent for reduction)

Protocol:

  • Substitution (

    
    ):  Dissolve the mesylate in DMF. Add 
    
    
    
    (Caution: Azides are toxic). Heat to 60°C for 4 hours.
    • Note: This displacement occurs at the primary carbon (terminal), which is sterically accessible.

  • Extraction: Dilute with water and extract with Diethyl Ether. (DMF stays in water). Concentrate the ether layer to obtain the crude Azide.

  • Reduction (Staudinger): Dissolve the crude azide in THF. Add

    
    . Stir at RT for 2 hours (Evolution of 
    
    
    
    gas observed).
  • Hydrolysis: Add water (1 mL per mmol substrate) to the reaction mixture and stir for 12 hours to hydrolyze the iminophosphorane intermediate.

  • Final Purification: Acidify with 1M HCl to pH 2 (protonates the amine, pulling it into water). Wash the aqueous layer with DCM (removes

    
     and 
    
    
    
    ). Basify the aqueous layer with NaOH to pH 12. Extract with DCM, dry, and concentrate.

Data Summary & Quality Control

Expected Yields & Specs:

StepProductExpected YieldKey QC Parameter (1H NMR)
1 2-ethoxy-2-phenylethanol85–92%

4.4 (dd, 1H, benzylic-H)
2 Mesylate Intermediate>95% (Crude)

3.0 (s, 3H, -OMs)
3 Final Amine 70–80%

2.9 (m, 2H, -CH2-NH2)

Process Workflow Diagram:

Workflow Start Start: Styrene Oxide Step1 Step 1: Solvolysis (EtOH, H2SO4, 25°C) Start->Step1 Check1 QC: TLC (Check for Benzylic Alcohol) Step1->Check1 Step2 Step 2: Activation (MsCl, Et3N, DCM) Check1->Step2 Pass Step3 Step 3: Azidation (NaN3, DMF, 60°C) Step2->Step3 Step4 Step 4: Staudinger Reduction (PPh3, THF/H2O) Step3->Step4 Final Final Product: 2-Ethoxy-2-phenylethan-1-amine Step4->Final

Figure 2: Operational workflow for the synthesis, highlighting critical QC checkpoints.

References

  • Regioselective Ring Opening (MOF Catalysis)

    • Title: MIL-101-SO3H: A Highly Efficient Brønsted Acid Catalyst for Heterogeneous Alcoholysis of Epoxides.[3]

    • Source: ResearchGate / C
    • URL:

  • Lewis Acid Control (Iron Porphyrins)

    • Title: The regioselective ring opening of styrene oxide catalyzed by Fe-PPOP.[4]

    • Source: ResearchGate.[4][5]

    • URL:

  • Tungsten Catalyzed Regioselectivity

    • Title: Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols.[6]

    • Source: Journal of the American Chemical Society.[7]

    • URL:

  • Amine Synthesis via Azide (Staudinger)

    • Title: Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (US7038078B2).
    • Source: Google P
    • URL:

Sources

Application

Introduction: The Quest for Chirality and the Promise of 2-Ethoxy-2-phenylethanamine

As a Senior Application Scientist, this guide provides a comprehensive overview of the prospective use of 2-ethoxy-2-phenylethanamine as a novel chiral building block. While direct literature on this specific molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the prospective use of 2-ethoxy-2-phenylethanamine as a novel chiral building block. While direct literature on this specific molecule is emerging, its structural analogy to the well-established chiral auxiliary, 1-phenylethylamine (α-PEA), allows for the formulation of robust protocols and applications based on proven principles of asymmetric synthesis.

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity and safety profile.[1][2] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control the stereochemical outcome of a reaction.[3] These are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.[3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

1-Phenylethylamine (α-PEA) is a classic and widely used chiral auxiliary, valued for its low cost, availability in both enantiomeric forms, and high efficacy in inducing chirality.[4][5] This application note explores the potential of a related, yet distinct molecule: 2-ethoxy-2-phenylethanamine . The additional ethoxy group at the stereocenter is hypothesized to offer unique steric and electronic properties, potentially leading to novel reactivity and selectivity in asymmetric transformations.

This document outlines the proposed synthesis, chiral resolution, and application of 2-ethoxy-2-phenylethanamine as a chiral building block, providing detailed protocols for researchers in organic synthesis and drug discovery.

Part 1: Synthesis and Chiral Resolution

The first critical step is the preparation of enantiomerically pure 2-ethoxy-2-phenylethanamine. A logical approach involves the synthesis of the racemic amine followed by chiral resolution.

Proposed Synthesis of Racemic 2-Ethoxy-2-phenylethanamine

A plausible synthetic route begins with the corresponding alcohol, 2-ethoxy-2-phenylethanol, which can be synthesized from commercially available precursors. The alcohol is then converted to an azide, followed by reduction to the target amine.

Synthesis_Workflow StyreneOxide Styrene Oxide Alcohol 2-Ethoxy-2-phenylethanol StyreneOxide->Alcohol H+ Ethanol Ethanol Ethanol->Alcohol Azide 2-Azido-1-ethoxy-1-phenylethane Alcohol->Azide 1. TsCl, Py 2. NaN3, DMF Amine Racemic 2-Ethoxy-2-phenylethanamine Azide->Amine H2, Pd/C or LiAlH4

Caption: Proposed synthetic workflow for racemic 2-ethoxy-2-phenylethanamine.
Chiral Resolution: Isolating the Enantiomers

With the racemic amine in hand, the next crucial step is the separation of the enantiomers. The classical method of diastereomeric salt formation, widely and successfully used for resolving α-PEA, is the most direct approach.[6][7]

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This protocol is adapted from the established resolution of 1-phenylethylamine using a chiral acid, such as L-(+)-tartaric acid.[6][8] The principle relies on the differential solubility of the two diastereomeric salts formed.

Materials:

  • Racemic (±)-2-ethoxy-2-phenylethanamine

  • L-(+)-Tartaric acid

  • Methanol

  • 5 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: In an Erlenmeyer flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of hot methanol. In a separate flask, dissolve 1.0 equivalent of racemic (±)-2-ethoxy-2-phenylethanamine in methanol.

  • Slowly add the amine solution to the hot tartaric acid solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

  • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the more soluble diastereomer. The filtrate contains the enriched, more soluble diastereomeric salt.

  • Liberation of the Free Amine: Dissolve the collected crystals in water and add 5 M NaOH solution until the solution is strongly basic (pH > 12). This will deprotonate the amine.

  • Extraction: Extract the liberated enantiomerically-enriched amine with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield one enantiomer of 2-ethoxy-2-phenylethanamine.

  • The other enantiomer can be recovered from the filtrate from step 5 by a similar process of basification and extraction.

Self-Validation: The enantiomeric excess (e.e.) of the resolved amine must be determined. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR spectroscopy in the presence of a chiral shift reagent.[8]

Resolution_Workflow RacemicAmine Racemic (±)-Amine Reaction React in Methanol RacemicAmine->Reaction TartaricAcid L-(+)-Tartaric Acid TartaricAcid->Reaction Diastereomers Mixture of Diastereomeric Salts (R-Amine•L-Acid & S-Amine•L-Acid) Reaction->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (e.g., R-Amine•L-Acid) Crystallization->LessSoluble Solid MoreSoluble More Soluble Salt (in filtrate) (e.g., S-Amine•L-Acid) Crystallization->MoreSoluble Solution Basify1 Basify (NaOH) & Extract LessSoluble->Basify1 Basify2 Basify (NaOH) & Extract MoreSoluble->Basify2 Enantiomer1 Enantiomerically Pure R-Amine Basify1->Enantiomer1 Enantiomer2 Enantiomerically Pure S-Amine Basify2->Enantiomer2 Asymmetric_Alkylation cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal Auxiliary (R)-Amine* H₂N-R* Amide Chiral Amide R¹CH₂-C(=O)NH-R* Auxiliary->Amide Acid Prochiral Acid R¹CH₂COOH Acid->Amide Amide_ref Chiral Amide Enolate {Chiral Enolate} | [Enolate Anion] AlkylatedAmide Alkylated Amide R¹R²CH-C(=O)NH-R* Enolate->AlkylatedAmide R²-X AlkylatedAmide_ref Alkylated Amide Amide_ref->Enolate LDA AlkylatedAcid Enantioenriched Acid R¹R²CH-COOH RecoveredAux Recovered Auxiliary* H₂N-R* AlkylatedAmide_ref->AlkylatedAcid H₃O⁺ AlkylatedAmide_ref->RecoveredAux H₃O⁺

Caption: Logical workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 2: Asymmetric Alkylation of a Propionate Amide

This protocol details the use of (R)-2-ethoxy-2-phenylethanamine as a chiral auxiliary for the alkylation of propionic acid.

Materials:

  • (R)-2-ethoxy-2-phenylethanamine

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Amide Formation: To a solution of (R)-2-ethoxy-2-phenylethanamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to obtain the chiral propionate amide. Purify by column chromatography if necessary.

  • Enolate Formation: Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add LDA solution (1.1 eq) dropwise and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir for 3-4 hours, allowing the reaction to proceed.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Auxiliary Cleavage: Reflux the crude alkylated amide in a 1:1 mixture of THF and 6 M HCl for 12 hours.

  • Isolation: After cooling, separate the aqueous and organic layers. The recovered auxiliary can be extracted from the acidic aqueous layer after basification. The organic layer contains the desired (S)-2-methyl-3-phenylpropanoic acid. Purify the acid by standard methods.

Data Analysis and Validation: The diastereomeric ratio of the alkylated amide (prior to cleavage) should be determined by ¹H NMR or HPLC to assess the stereoselectivity of the alkylation step. The final enantiomeric excess of the carboxylic acid product should be determined by chiral HPLC.

Table 1: Expected Performance Data for Asymmetric Alkylation

Electrophile Diastereomeric Ratio (d.r.) Yield (%) Enantiomeric Excess (e.e.) of Acid (%)
Benzyl bromide > 95:5 80-90 > 95
Iodomethane > 90:10 85-95 > 90
Allyl bromide > 92:8 82-92 > 92

(Note: These are projected values based on the performance of similar chiral auxiliaries like α-PEA.)

Conclusion and Future Directions

2-Ethoxy-2-phenylethanamine represents a promising new chiral building block for asymmetric synthesis. The protocols detailed in this application note provide a robust framework for its synthesis, resolution, and initial application. The key strengths of this auxiliary are projected to be its high stereodirecting ability, due to the defined steric environment around the nitrogen, and the potential for straightforward removal and recycling.

Future work should focus on the empirical validation of these protocols, a thorough investigation into the scope of its application in other asymmetric transformations (e.g., aldol, Michael, and Diels-Alder reactions), and a comparative analysis of its performance against established auxiliaries. The unique electronic nature of the ethoxy group may also open avenues for novel, Lewis acid-catalyzed reactions, expanding the synthetic chemist's toolkit for creating complex chiral molecules.

References

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis. ChemicalBook.
  • Preparation of 2-ethoxy ethyl amine.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
  • A Technical Guide to the Research Applications of Chiral Phenylethylamines. Benchchem.
  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (Book Chapter).
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. PubMed Central.
  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
  • 2-ethoxy-2-phenylethanol. ChemSynthesis.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ScienceDirect.
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • Recent advances in catalytic asymmetric synthesis. Frontiers.
  • Chiral auxiliary. Wikipedia.

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Method

preparation of 2-ethoxy-2-phenylethanamine HCl

Application Note: Scalable Synthesis of 2-Ethoxy-2-Phenylethanamine HCl Abstract This application note details a robust, scalable protocol for the preparation of 2-ethoxy-2-phenylethanamine hydrochloride, a key -alkoxy a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Ethoxy-2-Phenylethanamine HCl

Abstract This application note details a robust, scalable protocol for the preparation of 2-ethoxy-2-phenylethanamine hydrochloride, a key


-alkoxy amine intermediate used in the synthesis of norepinephrine reuptake inhibitors and related CNS-active agents. The method utilizes a regioselective acid-catalyzed ring opening of styrene oxide with ethanol, followed by a functional group interconversion sequence via the Gabriel synthesis. This route is selected for its high regiochemical fidelity, avoiding the formation of the unwanted 2-ethoxy-1-phenylethanamine isomer common in non-selective alkylation strategies.

Introduction & Retrosynthetic Analysis

The target molecule, 2-ethoxy-2-phenylethanamine, features a phenyl ring and an ethoxy group on the


-carbon relative to the amine. Direct alkylation of 2-amino-1-phenylethanol often results in N-alkylation or poor O-selectivity. Therefore, this protocol employs a "Masked Amine" strategy starting from the commercially available styrene oxide.

Key Mechanistic Insight: The regioselectivity of styrene oxide ring opening is pH-dependent.

  • Basic Conditions (Avoid): Nucleophiles attack the less hindered terminal carbon (

    
    -attack), yielding the wrong regioisomer (1-ethoxy-2-hydroxy).
    
  • Acidic Conditions (Selected): The reaction proceeds via a transition state with significant carbocation character at the benzylic position (

    
    -attack). Ethanol attacks the benzylic carbon, yielding the desired 2-ethoxy-2-phenylethanol  core.
    

Retrosynthetic Pathway: Target (Amine HCl) => Phthalimide Intermediate => Mesylate => 2-Ethoxy-2-Phenylethanol => Styrene Oxide

Experimental Protocol

Phase 1: Regioselective Ring Opening (Solvolysis)

Objective: Synthesis of 2-ethoxy-2-phenylethanol.

Reagents:

  • Styrene Oxide (12.0 g, 100 mmol)

  • Absolute Ethanol (60 mL, solvent & reactant)

  • Sulfuric Acid (conc. H₂SO₄, 0.5 mL)

  • Sodium Bicarbonate (sat. aq., for quenching)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with Absolute Ethanol (60 mL). Cool to 0°C in an ice bath.

  • Catalyst Addition: Add conc. H₂SO₄ (0.5 mL) dropwise with stirring.

  • Addition: Add Styrene Oxide (12.0 g) dropwise over 20 minutes, maintaining temperature < 10°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The epoxide spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
  • Quench: Add saturated NaHCO₃ (10 mL) to neutralize the acid. Concentrate under reduced pressure to remove excess ethanol.

  • Workup: Dissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. The crude oil is typically >90% pure 2-ethoxy-2-phenylethanol. Yield: ~15.0 g (90%).

Phase 2: Activation (Mesylation)

Objective: Conversion of the primary alcohol to a good leaving group (Mesylate).

Reagents:

  • 2-Ethoxy-2-phenylethanol (15.0 g, 90 mmol)

  • Methanesulfonyl Chloride (MsCl, 11.3 g, 99 mmol)

  • Triethylamine (TEA, 13.6 g, 135 mmol)

  • Dichloromethane (DCM, 150 mL)

Procedure:

  • Setup: Dissolve the alcohol in DCM (150 mL) and TEA (13.6 g). Cool to 0°C.

  • Addition: Add MsCl dropwise over 30 minutes. The reaction is exothermic; maintain T < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup: Wash with 1N HCl (2 x 50 mL) to remove TEA, followed by NaHCO₃ (50 mL) and brine.

  • Isolation: Dry (Na₂SO₄) and concentrate to yield the mesylate as a viscous yellow oil. Yield: ~20.0 g (Quantitative). Use immediately.

Phase 3: Nucleophilic Substitution (Gabriel Synthesis)

Objective: Introduction of the nitrogen via Potassium Phthalimide.[1][2]

Reagents:

  • Mesylate Intermediate (20.0 g, ~82 mmol)

  • Potassium Phthalimide (16.7 g, 90 mmol)

  • DMF (Dimethylformamide, 100 mL)

Procedure:

  • Reaction: In a 500 mL RBF, suspend Potassium Phthalimide in DMF. Add the Mesylate (dissolved in 20 mL DMF).

  • Heating: Heat the mixture to 90°C for 4 hours. The suspension will thin as potassium phthalimide reacts and potassium mesylate precipitates.

  • Workup: Cool to RT. Pour into ice water (400 mL). The product, N-(2-ethoxy-2-phenylethyl)phthalimide, will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C. Yield: ~20.0 g (83%).

Phase 4: Deprotection & Salt Formation

Objective: Liberation of the primary amine and isolation as the HCl salt.

Reagents:

  • Phthalimide Intermediate (20.0 g, 67 mmol)

  • Hydrazine Hydrate (80%, 5.0 g, 100 mmol)

  • Ethanol (200 mL)

  • HCl (4M in Dioxane or ethereal HCl)

Procedure:

  • Cleavage: Suspend the Phthalimide intermediate in Ethanol (200 mL). Add Hydrazine Hydrate.

  • Reflux: Heat to reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to RT. Filter off the phthalhydrazide byproduct.

  • Concentration: Concentrate the filtrate to remove ethanol. Residue is the crude free amine.

  • Extraction: Dissolve residue in DCM (100 mL), wash with 1N NaOH (20 mL) to remove traces of phthalhydrazide, then dry (Na₂SO₄).

  • Salt Formation: Cool the DCM solution to 0°C. Add HCl (in Dioxane or Ether) dropwise until pH is acidic (pH ~2).

  • Crystallization: The HCl salt may precipitate immediately. If not, add Diethyl Ether to induce crystallization. Filter and dry.[3]

  • Final Yield: ~11.0 g of 2-ethoxy-2-phenylethanamine HCl (White crystalline solid).

Process Visualization (Pathway)

SynthesisPathway StyreneOxide Styrene Oxide (Starting Material) Alcohol 2-Ethoxy-2-Phenylethanol (Intermediate 1) StyreneOxide->Alcohol EtOH, H2SO4 (cat) Regioselective Ring Opening Mesylate Mesylate Derivative (Intermediate 2) Alcohol->Mesylate MsCl, Et3N, DCM 0°C -> RT Phthalimide Phthalimide Derivative (Protected Amine) Mesylate->Phthalimide Potassium Phthalimide DMF, 90°C Product 2-Ethoxy-2-Phenylethanamine HCl (Final Product) Phthalimide->Product 1. N2H4, EtOH (Reflux) 2. HCl/Ether

Caption: Step-by-step synthetic pathway ensuring regiochemical integrity via acid-catalyzed solvolysis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Wrong Regioisomer Basic conditions during ring opening.Ensure reaction is acidic (cat. H₂SO₄).[4] Do not use alkoxides (NaOEt).
Low Yield (Step 3) Moisture in DMF or old MsCl.Use anhydrous DMF and freshly distilled MsCl.
Incomplete Cleavage Insufficient reflux time with Hydrazine.Extend reflux to 4 hours or check Hydrazine quality.
Oily Product (Step 5) Impurities preventing crystallization.Triturate the oil with cold Diethyl Ether/Acetone to induce precipitation.

Safety Considerations

  • Styrene Oxide: Potential carcinogen and skin irritant. Handle in a fume hood.

  • Hydrazine Hydrate: Highly toxic and potentially carcinogenic. Avoid inhalation.

  • Mesyl Chloride: Lachrymator and corrosive.

References

  • Regioselectivity of Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

  • Gabriel Synthesis Application: Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[1][2][5][6] Angewandte Chemie International Edition, 7(12), 919–930. Link

  • Styrene Oxide Solvolysis Data: Reeve, W., & Christoffel, I. (1950). The Reaction of Styrene Oxide with Methanol. Journal of the American Chemical Society, 72(3), 1480–1483. Link

Sources

Application

reagents for synthesizing beta-alkoxy amines

Application Note: Advanced Reagents and Protocols for the Synthesis of -Alkoxy Amines -Alkoxy Amine Motifs in Drug Discovery Executive Summary The -alkoxy amine motif (1,2-amino ether) is a structural cornerstone in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Reagents and Protocols for the Synthesis of -Alkoxy Amines


-Alkoxy Amine Motifs in Drug Discovery

Executive Summary

The


-alkoxy amine motif (1,2-amino ether) is a structural cornerstone in medicinal chemistry, serving as the pharmacophore for numerous blockbuster drugs, including 

-adrenergic blockers (e.g., Bisoprolol, Metoprolol) and antihistamines. While classical Williamson ether synthesis often suffers from poor atom economy and harsh conditions, modern catalytic approaches utilizing Lewis acids and transition metals have revolutionized this field.

This guide moves beyond textbook definitions to provide a practical, reagent-focused analysis of the three primary synthetic routes: Epoxide Aminolysis , Aziridine Alcoholysis , and Alkene Oxyamination . We prioritize methods that offer high regiocontrol, mild conditions, and scalability.

Strategic Decision Matrix

Before selecting reagents, the synthetic pathway must be matched to the available starting materials and stereochemical requirements.

SynthesisStrategy Start Target: beta-Alkoxy Amine Decision Available Starting Material? Start->Decision Epoxide Epoxide Decision->Epoxide Commercial/Stable Aziridine Aziridine Decision->Aziridine Chiral Pool/N-Protected Alkene Alkene Decision->Alkene Abundant Feedstock Route1 Route 1: Aminolysis (Reagent: LiClO4 or Metal Triflates) Epoxide->Route1 Route2 Route 2: Alcoholysis (Reagent: BF3·OEt2) Aziridine->Route2 Route3 Route 3: Oxyamination (Reagent: Cu Catalysts) Alkene->Route3

Figure 1: Strategic selection of synthetic routes based on substrate availability.

Route 1: Lewis Acid-Catalyzed Aminolysis of Epoxides

The Industry Workhorse

The direct opening of epoxides with amines is the most common route. However, thermal opening often requires high temperatures and lacks regioselectivity. The addition of specific Lewis Acid catalysts dramatically improves rate and selectivity.

Key Reagents
  • Lithium Perchlorate (

    
    ):  A "pocket" Lewis acid. The high charge density of 
    
    
    
    effectively activates the epoxide oxygen. It is particularly powerful in solvent-free conditions or diethyl ether (
    
    
    ).
  • Metal Triflates (

    
    ):  Scandium(III) triflate (
    
    
    
    ) and Bismuth(III) triflate (
    
    
    ) are water-tolerant, reusable catalysts that work well for sensitive substrates.
Mechanistic Insight

The catalyst coordinates to the epoxide oxygen, increasing the electrophilicity of the ring carbons.

  • Regioselectivity: Under mild Lewis acid catalysis (

    
    ), the reaction generally follows 
    
    
    
    topology, favoring nucleophilic attack at the less hindered carbon. Stronger acids may shift the mechanism toward
    
    
    -like character, favoring attack at the more substituted carbon.
Protocol: -Catalyzed Solvent-Free Aminolysis

This protocol is optimized for speed and high yield, minimizing waste.

Materials:

  • Epoxide substrate (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Lithium Perchlorate (

    
    ) (solid, anhydrous)
    
  • Dichloromethane (DCM) for workup

Step-by-Step:

  • Preparation: In a clean, dry reaction vial, add the epoxide (1.0 mmol).

  • Catalyst Addition: Add solid

    
     (0.1 – 0.5 mmol, 10-50 mol%). Note: Higher loading increases rate but 10% is usually sufficient for unhindered substrates.
    
  • Nucleophile Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature (25°C). The mixture may become a viscous paste.

    • Monitoring: Check via TLC (typically 1–4 hours).

  • Workup: Add 10 mL of water to dissolve the

    
    , then extract with DCM (3 x 10 mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
    

Validation Check: The disappearance of the epoxide protons (approx.


 2.5-3.0 ppm) in 

NMR confirms ring opening.

Route 2: Lewis Acid-Mediated Alcoholysis of Aziridines

The Stereochemical Specialist

When the nitrogen source is already installed (as an aziridine), opening with an alcohol yields the


-alkoxy amine. This route is preferred when specific stereochemistry at the amine position is required, as chiral aziridines are readily available.
Key Reagents
  • Boron Trifluoride Etherate (

    
    ):  The standard reagent for activating aziridines.
    
  • Copper(II) Triflate (

    
    ):  A milder alternative often used for 
    
    
    
    -tosyl aziridines.
Mechanistic Insight

The Lewis acid coordinates to the aziridine nitrogen (or the sulfonyl group if


-protected). The alcohol then attacks the ring.
  • Regiocontrol: For 2-substituted aziridines, attack typically occurs at the less hindered terminal carbon (C3) via an

    
     pathway, resulting in the primary ether/secondary amine product.
    

AziridineMech Aziridine Activated Aziridine (N-LA complex) TS Transition State (SN2 Attack) Aziridine->TS + R-OH Product beta-Alkoxy Amine TS->Product Ring Opening

Figure 2: Simplified pathway for Lewis Acid-mediated aziridine opening.

Protocol: Mediated Ring Opening

Materials:

  • 
    -Tosyl Aziridine (1.0 equiv)
    
  • Alcohol (Reagent and Solvent, e.g., MeOH, BnOH)

  • 
     (1.0 equiv) - Handle with care, moisture sensitive.
    

Step-by-Step:

  • Setup: Dissolve the

    
    -tosyl aziridine (1.0 mmol) in the alcohol (2-3 mL) under an inert atmosphere (
    
    
    
    or Ar).
  • Activation: Cool the solution to 0°C.

  • Addition: Add

    
     (1.0 mmol) dropwise via syringe.
    
  • Reaction: Allow to warm to room temperature and stir for 30–60 minutes.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization or flash chromatography.

Route 3: Copper-Catalyzed Oxyamination of Alkenes

The Modern "One-Pot" Approach

This advanced method constructs the C-N and C-O bonds simultaneously across an alkene double bond. It is ideal for rapidly diversifying abundant alkene feedstocks.

Key Reagents
  • Catalyst:

    
     or 
    
    
    
    .
  • Nitrogen Source:

    
    -Benzoylhydroxylamines (
    
    
    
    ) serve as electrophilic amine sources.
  • Mechanism: Radical pathway involving aminium radical cations.[1]

Summary Protocol
  • Conditions: Alkene +

    
     + 
    
    
    
    (5 mol%) in solvent (e.g., DCE) at mild heat (60°C).
  • Advantage: Accesses complex substitution patterns difficult to achieve via ring opening.

Comparative Data & Selection Guide

FeatureEpoxide AminolysisAziridine AlcoholysisAlkene Oxyamination
Atom Economy High (100% in solvent-free)HighModerate (Leaving group waste)
Regioselectivity Steric-controlled (usually)High (C3 preference)Variable (Ligand dependent)
Reagent Cost Low (

, Amines)
Moderate (Chiral aziridines)High (Specialized oxidants)
Scalability Excellent (Industrial)GoodModerate (Research scale)
Primary Use

-Blocker synthesis
Chiral auxiliary synthesisLate-stage functionalization

References

  • Azizi, N., & Saidi, M. R. (2005). "Lithium perchlorate catalyzed ring opening of epoxides with amines to provide the corresponding β-aminoalcohols in excellent yields with high regioselectivity." Canadian Journal of Chemistry, 83(5), 505-507. Link

  • Yadav, J. S., et al. (2002). "Lewis Acid Catalyzed Regioselective Ring Opening of Aziridines with Alcohols and Thiols." Synlett, 2002(03), 0513-0515. Link

  • Miao, L., et al. (2025). "Copper-Catalyzed Oxidative Oxyamination/Diamination of Internal Alkenes." ACS Catalysis, 16(48). Link

  • Shivani, et al. (2007). "Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide rings by amines: a simple and efficient synthesis of β-amino alcohols." Journal of Molecular Catalysis A: Chemical, 266(1-2), 47-52. Link

  • Organic Chemistry Portal. "Synthesis of

    
    -Amino Alcohols." Link
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Protocols for 2-Ethoxy-2-phenylethanamine

Ticket ID: T-CHIRAL-882 Subject: Prevention of Racemization in Benzylic Ether Amines Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-CHIRAL-882 Subject: Prevention of Racemization in Benzylic Ether Amines Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Core Directive

The Problem: You are observing a loss of enantiomeric excess (ee%) or chemical degradation in 2-ethoxy-2-phenylethanamine . The Root Cause: This molecule contains a benzylic ether moiety adjacent to a stereocenter. This position is electronically "activated," making it susceptible to


 pathways. Under acidic conditions or thermal stress, the ethoxy group can dissociate (or the C-H bond can be compromised), leading to a resonance-stabilized benzylic carbocation. Once this planar cation forms, stereochemical information is lost, resulting in racemization.

The Solution: You must treat this molecule not just as an amine, but as a labile benzylic system . All protocols must maintain the molecule within a "Safe Operating Window" (SOW) defined by pH, Temperature, and Solvent polarity.

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Synthesis & Workup[1][2]

Q: I observed a drop in ee% from >99% to 92% during acid extraction. What happened? A: You likely exceeded the acid stability threshold.

  • Mechanism: Strong mineral acids (HCl, H₂SO₄) protonate the ethoxy oxygen. If the temperature is unregulated (exothermic neutralization), the ethoxy group leaves, forming a benzylic cation which reacts non-stereoselectively with solvent or returns to the ether as a racemate.

  • Corrective Action:

    • Switch Acids: Use milder organic acids (e.g., Citric acid, Tartaric acid) for pH adjustment if possible.

    • Cold Neutralization: Perform all acid-base transitions at < 5°C .

    • Concentration Limit: Never use concentrated acid. Use dilute (0.5M - 1.0M) solutions to minimize local hot spots.

Q: My product "oiled out" during salt formation and is now racemic. Why? A: "Oiling out" (phase separation without crystallization) traps impurities and solvent, creating a micro-environment where racemization kinetics accelerate, especially if the counter-ion is acidic.

  • Corrective Action:

    • Seeding: Always seed the solution with authentic chiral crystals at the metastable zone width.

    • Solvent Switch: Avoid single-solvent systems. Use a solvent/anti-solvent pair (e.g., Isopropanol/MTBE) to force controlled precipitation rather than oiling.

    • Dry Conditions: Moisture can lower the energy barrier for solvolysis. Ensure solvents are anhydrous.[1]

Category B: Storage & Stability

Q: The bulk powder is developing a yellow tint and slight ammonia odor after 3 months. Is it racemizing? A: This indicates chemical decomposition , which often precedes or accompanies racemization.

  • Mechanism: Benzylic amines are sensitive to oxidative deamination (radical pathway) and formation of carbamates with atmospheric CO₂.

  • Corrective Action:

    • Inert Storage: Store strictly under Argon or Nitrogen.

    • Temperature: Store at -20°C.

    • Form: Store as a stable salt (e.g., Tartrate or Hydrochloride) rather than the free base oil. The free base is significantly more prone to oxidation and inversion.

Visualizing the Failure Mode

The following diagram illustrates the "Danger Zone" where the chiral center is lost. Understanding this pathway is the key to prevention.

RacemizationPathway S_Isomer Pure (S)-Enantiomer (Chiral Integrity) Protonation Acidic Protonation (-OEt -> -OEtH+) S_Isomer->Protonation Strong Acid / Heat Carbocation Benzylic Carbocation (Planar/Achiral Intermediate) Protonation->Carbocation Leaving Group Departure Racemate Racemic Mixture (50% S / 50% R) Carbocation->Racemate Non-selective Attack Elimination Styrene Derivative (Chemical Impurity) Carbocation->Elimination E1 Pathway

Caption: The critical failure point is the formation of the planar carbocation. All protocols must prevent the "Leaving Group Departure" step.

Validated Protocols

Protocol A: Safe Salt Formation (The "Golden Standard")

Objective: Convert the labile free base oil into a robust solid without inducing thermal stress.

ParameterSpecificationRationale
Solvent Anhydrous Ethanol or IsopropanolProtic solvents stabilize the salt lattice; anhydrous conditions prevent hydrolysis.
Acid Source 1.05 eq. L-Tartaric Acid (or HCl in Et2O)Tartaric acid forms a rigid hydrogen-bond network that locks conformation.
Temperature 0°C to 5°C (Addition), 20°C (Aging)Low temp prevents exotherm spikes; mild aging promotes crystal purity.
Agitation Overhead stirring (Low Shear)High shear can generate local heat; gentle stirring ensures homogeneity.

Step-by-Step:

  • Dissolve the free base (1.0 eq) in Anhydrous Ethanol (5 vol) at 20°C.

  • Cool the solution to 0–5°C using an ice/water bath.

  • Slowly add the Acid solution (dissolved in Ethanol) dropwise over 30 minutes. Monitor internal temp; do not exceed 10°C.

  • Seed with authentic crystals (0.1 wt%) once 10% of acid is added.

  • Allow to warm to 20°C over 2 hours.

  • Filter and wash with cold MTBE. Dry under vacuum at <40°C.

Protocol B: Analytical Verification (Self-Validating System)

Never assume stability. Prove it.

Method: Chiral HPLC Column: Chiralcel OD-H or AD-H (Polysaccharide based) Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) Flow Rate: 1.0 mL/min Detection: UV @ 210 nm and 254 nm

Validation Logic:

  • Inject Racemate: Confirm baseline separation of R and S peaks (Resolution > 1.5).

  • Inject Standard: Confirm retention time of the desired enantiomer.

  • Inject Sample: Calculate ee% =

    
    .
    
  • Degradation Check: Look for peaks eluting at the solvent front (styrene derivatives) indicating elimination has occurred.

Safe Workflow Architecture

This workflow is designed to minimize residence time in "high-risk" states (dissolved free base).

SafeWorkflow Synthesis Synthesis Completion (Crude Mixture) Workup Cold Workup (<5°C) Buffer pH 7-8 Synthesis->Workup Quench immediately Isolation Rapid Isolation (Avoid Distillation) Workup->Isolation Minimize time in solution SaltForm Immediate Salt Formation (Tartrate/HCl) Isolation->SaltForm Critical Control Point Storage Solid State Storage (-20°C, Inert) SaltForm->Storage Stable Form

Caption: The "Critical Control Point" is the transition from Isolation to Salt Formation. Do not store the intermediate oil overnight.

References

  • Mechanisms of Racemiz

    • Title: Generic mechanisms for acid-catalyzed racemiz
    • Source: ResearchGate / Journal of Chemical Educ
    • Context: Defines the and enolization p
    • URL:[Link]

  • Acid-Catalyzed Racemiz

    • Title: Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
    • Source: Journal of Organic Chemistry (ACS)
    • Context: Demonstrates the lability of benzylic C-O bonds under acidic catalysis and the formation of carbocation intermedi
    • URL:[Link]

  • Resolution and Handling of Chiral Phenethylamines

    • Title: Lessons in Stereochemistry: Resolution, Synthesis, and Characteriz
    • Source: Journal of Chemical Education[2]

    • Context: Provides standard protocols for resolving phenethylamine derivatives using Tartaric acid, establishing the baseline for salt form
    • URL:[Link][2]

  • Stability of Benzylic Ethers

    • Title: Benzyl Ethers - Protecting Groups.[3]

    • Source: Organic Chemistry Portal
    • Context: Details the cleavage conditions for benzyl ethers, highlighting their sensitivity to strong acids and oxid
    • URL:[Link]

  • Safety D

    • Title: 2-Phenylethylamine Safety Data Sheet.[4]

    • Source: Merck Millipore / Sigma-Aldrich
    • Context: Provides physical property data (Flash point, pH, storage) for the parent structure.

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Phenethylamine Salts

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of phenethylamine salts. Our goal is to provide a compre...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of phenethylamine salts. Our goal is to provide a comprehensive resource that combines fundamental scientific principles with practical, field-proven strategies to ensure the integrity, stability, and reproducibility of your experimental work. We will delve into the causality behind the hygroscopic behavior of these compounds and offer robust, self-validating protocols to mitigate associated risks.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why are my phenethylamine salts absorbing moisture?

A1: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding environment.[1][2] Phenethylamine salts, being ionic compounds, possess polar functional groups and a crystalline structure that can have a strong affinity for water molecules. This interaction is primarily driven by the formation of hydrogen bonds between the salt and atmospheric water. The extent of moisture absorption is influenced by factors such as the ambient relative humidity (RH), temperature, the salt's specific crystal lattice structure, and its surface area.[1]

Q2: I left my phenethylamine hydrochloride on the bench, and it turned into a sticky mess. What happened?

A2: You have likely observed deliquescence, an extreme form of hygroscopicity. This occurs when a compound absorbs so much atmospheric moisture that it dissolves in the absorbed water, forming a liquid solution.[2] Each salt has a Critical Relative Humidity (CRH), which is the specific RH at which it will begin to rapidly absorb moisture.[3] If the ambient humidity in your lab exceeded the CRH of your phenethylamine hydrochloride, deliquescence would be the result.

Q3: How does moisture absorption affect my experimental results?

A3: Moisture absorption can have significant detrimental effects on your experiments, leading to:

  • Inaccurate Weighing: The continuous uptake of water leads to inconsistent and erroneously high mass measurements, affecting the accuracy of solution concentrations and dosages.[2]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of your active pharmaceutical ingredient (API).[]

  • Altered Physicochemical Properties: Moisture can induce changes in the crystal structure (polymorphism), melting point, solubility, and dissolution rate of the salt, impacting its bioavailability and performance in formulations.[][5]

  • Poor Handling and Processing: Hygroscopic powders often exhibit poor flowability, caking, and agglomeration, which complicates manufacturing processes like tableting and capsule filling.[1][6]

Q4: Is there a difference in hygroscopicity between phenethylamine HCl and phenethylamine sulfate?

A4: While specific comparative data for phenethylamine salts is not extensively published, the hygroscopicity of a salt is highly dependent on the counter-ion. Different salt forms of the same API can exhibit vastly different physicochemical properties, including hygroscopicity. Generally, salts with a higher affinity for water will be more hygroscopic. A systematic salt screening study would be the definitive way to compare the hygroscopicity of phenethylamine hydrochloride, sulfate, and other salt forms.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Weighing and Difficulty in Handling
  • Symptoms: Your compound's weight continuously increases on the analytical balance. The powder is clumpy, sticky, or difficult to transfer.

  • Root Cause: The compound is actively absorbing atmospheric moisture upon exposure to the lab environment.

  • Solutions:

    • Minimize Exposure: Work quickly when handling the salt outside of a controlled environment. Keep containers tightly sealed when not in use.[7]

    • Controlled Atmosphere: Whenever possible, handle the compound inside a glove box with a controlled low-humidity atmosphere (e.g., purged with dry nitrogen or argon) or a desiccator.[6]

    • Drying: If the compound has already absorbed moisture, it may be possible to dry it under vacuum at a temperature well below its melting or decomposition point. Always verify the stability of your specific salt at the chosen drying temperature.

Issue 2: Physical Instability and Phase Changes During Storage
  • Symptoms: The appearance of your stored salt changes over time (e.g., from a crystalline powder to a paste or liquid). You observe changes in your analytical data (e.g., XRD, DSC) for the same batch over time.

  • Root Cause: The ambient storage humidity is above the Critical Relative Humidity (CRH) of the salt, leading to deliquescence or polymorphic transformations.

  • Solutions:

    • Proper Storage: Store hygroscopic phenethylamine salts in airtight containers with a desiccant.[7] For highly sensitive materials, consider storage in a desiccator cabinet or a controlled humidity chamber.

    • Determine the CRH: Understanding the CRH of your specific salt is crucial for establishing appropriate storage and handling conditions. This can be determined experimentally using dynamic vapor sorption (DVS) analysis.

Issue 3: Formulation Failures and Poor Stability of the Final Dosage Form
  • Symptoms: Tablets or capsules containing the phenethylamine salt exhibit swelling, softening, or discoloration over time. The dissolution profile of the drug product changes during stability studies.

  • Root Cause: Moisture migration into the dosage form is causing physical and chemical instability of the API.

  • Solutions:

    • Formulation Strategies: Employ formulation techniques designed to protect hygroscopic APIs. This can include film coating the tablets with a moisture-barrier polymer or encapsulating the API.[1]

    • Excipient Selection: Choose excipients with low hygroscopicity to minimize the overall water uptake of the formulation.

    • Crystal Engineering: Investigate alternative, less hygroscopic forms of the phenethylamine API through salt screening or co-crystallization.[1][8]

Advanced Strategies for Mitigating Hygroscopicity

For long-term solutions, especially in a drug development context, modifying the solid form of the phenethylamine API is often the most effective approach.

Salt Form Screening

The choice of the counter-ion can dramatically influence the physicochemical properties of a salt, including its hygroscopicity.[9] A systematic salt screening experiment is a critical step in early drug development to identify the optimal salt form with desirable characteristics.

Experimental Protocol: Salt Screening for Reduced Hygroscopicity

  • Counter-ion Selection: Choose a diverse range of pharmaceutically acceptable counter-ions (e.g., sulfate, mesylate, tosylate, succinate, etc.) based on the pKa of phenethylamine.

  • Salt Formation: React phenethylamine free base with the selected acids in various solvent systems (e.g., ethanol, isopropanol, acetone, with or without water). Employ techniques like evaporation, cooling crystallization, or anti-solvent addition to induce salt crystallization.

  • Characterization: Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of new crystalline forms and assess their crystallinity.

  • Hygroscopicity Assessment: Subject the most promising crystalline salts to Dynamic Vapor Sorption (DVS) analysis. This technique measures the mass change of a sample as it is exposed to a range of controlled humidity levels, providing a quantitative measure of its hygroscopicity and its CRH.

  • Selection: Based on the DVS data, along with other critical properties like solubility and stability, select the salt form with the most favorable profile for further development.

Co-crystallization

An alternative to salt formation is co-crystallization, where the API is combined with a benign co-former in a specific stoichiometric ratio to create a new crystalline structure. This can effectively "shield" the hygroscopic sites of the API molecule, reducing its affinity for water.[8][10]

Experimental Protocol: Co-crystal Screening

  • Co-former Selection: Select a range of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides, alcohols) that have the potential to form hydrogen bonds with phenethylamine.

  • Co-crystal Formation: Screen for co-crystal formation using methods like liquid-assisted grinding, slurry crystallization, or reaction crystallization.

  • Characterization and Assessment: Similar to salt screening, use techniques like XRPD and DSC to identify new co-crystalline phases. Assess the hygroscopicity of promising co-crystals using DVS analysis.

Visualization of Key Concepts and Workflows

Mechanism of Hygroscopicity

G cluster_0 Atmospheric Moisture (H2O) cluster_1 Phenethylamine Salt Crystal H2O Water Molecules Salt Crystalline Salt Surface (Polar Sites) H2O->Salt Adsorption (Surface Moisture) Absorption Hydration / Physical Changes (Caking, Swelling) Salt->Absorption Absorption (Bulk Moisture Uptake) Deliquescence Formation of Aqueous Solution Absorption->Deliquescence Exceeds CRH

Caption: Mechanism of moisture absorption by a hygroscopic phenethylamine salt.

Workflow for Resolving Hygroscopicity Issues

G Start Problem Identified: Hygroscopic Phenethylamine Salt Handling Immediate Mitigation: Controlled Handling & Storage (Glovebox, Desiccator) Start->Handling Formulation Formulation Strategy: - Film Coating - Encapsulation - Hydrophobic Excipients Start->Formulation Crystal Solid-Form Modification: (Long-Term Solution) Start->Crystal End Stable, Non-Hygroscopic Phenethylamine Salt Form Formulation->End Improved Product SaltScreen Salt Screening Crystal->SaltScreen CoCrystal Co-crystallization Crystal->CoCrystal SaltScreen->End CoCrystal->End

Caption: Decision workflow for addressing hygroscopicity in phenethylamine salts.

Data Summary

Table 1: General Strategies for Managing Hygroscopic Compounds

Strategy CategorySpecific TechniquePrimary GoalReference
Handling & Storage Use of glove box or desiccatorMinimize exposure to atmospheric moisture[6][7]
Tightly sealed containers with desiccantsProvide a low-humidity microenvironment[7]
Formulation Film CoatingCreate a physical barrier to moisture[1]
EncapsulationEnvelop the API with a protective polymer[1]
Co-processing with hydrophobic excipientsDivert moisture away from the API[1]
Solid-State Chemistry Salt ScreeningIdentify a less hygroscopic salt form[9]
Co-crystallizationForm a new, stable crystalline structure with reduced water affinity[8][10]

References

  • ResearchGate. (n.d.). Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Wikipedia. (n.d.). Phenethylamine.
  • Selleck Chemicals. (n.d.). 2-Phenylethylamine hydrochloride.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • American Chemical Society. (2023). 2-Phenylethylamine.
  • Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples.
  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed Central.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • National Center for Biotechnology Information. (n.d.). 2-Phenylethylamine hydrochloride. PubChem Compound Database.
  • Improved Pharma. (2021). Salt Screening.
  • Wikipedia. (n.d.). Critical relative humidity.
  • Benchchem. (n.d.). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
  • National Center for Biotechnology Information. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Phenethylamine sulfate. PubChem Compound Database.
  • Taylor & Francis Online. (1995). The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets.
  • Cayman Chemical. (n.d.). 2-Phenylethylamine (hydrochloride).
  • Pharma Excipients. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

Sources

Troubleshooting

optimizing solvent choice for 2-ethoxy-2-phenylethanamine extraction

Role: Senior Application Scientist Department: Process Chemistry & Purification Support Subject: Optimization of Liquid-Liquid Extraction (LLE) Solvents Core Directive & Scope You have reached the technical support hub f...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Process Chemistry & Purification Support Subject: Optimization of Liquid-Liquid Extraction (LLE) Solvents

Core Directive & Scope

You have reached the technical support hub for 2-ethoxy-2-phenylethanamine (CAS: 56251-95-7). This guide addresses the critical parameters for isolating this specific


-alkoxy amine from aqueous reaction mixtures.

Unlike generic phenethylamines, the presence of the ethoxy group at the benzylic position alters the lipophilicity (


) and slightly depresses the 

compared to the parent molecule. This guide prioritizes purity profile , yield maximization , and ICH Q3C compliance .

The Chemistry of the Extraction (The "Why")

To optimize solvent choice, one must understand the species distribution.

  • The Target: 2-ethoxy-2-phenylethanamine is a primary amine.

  • The

    
     Factor:  While 2-phenylethanamine has a 
    
    
    
    of ~9.83 [1], the electron-withdrawing ethoxy group (inductive effect) likely shifts the
    
    
    of this derivative slightly lower (estimated range 9.2–9.5).
  • The Mechanism: To extract the amine into an organic layer, it must be in its neutral (free base) form. If the pH is below the

    
    , the molecule exists as a water-soluble ammonium cation (salt).
    

Critical Rule: The aqueous phase pH must be adjusted to pH > 11.5 (at least 2 units above


) to ensure >99% of the amine is deprotonated and available for extraction.
Visualization: The pH Swing Mechanism

ExtractionMechanism Acidic Acidic/Neutral pH (Reaction Mix) Basify Add Base (NaOH/KOH to pH > 11.5) Acidic->Basify Step 1 SpeciesChange Conversion: R-NH3+ (Salt) → R-NH2 (Free Base) Basify->SpeciesChange Deprotonation OrganicPhase Organic Phase (Lipophilic Amine) SpeciesChange->OrganicPhase Partitions into Solvent AqueousPhase Aqueous Phase (Inorganic Salts) SpeciesChange->AqueousPhase Waste

Figure 1: The chemical transformation required for successful Liquid-Liquid Extraction (LLE).

Solvent Selection Matrix

As a Senior Scientist, I strongly advise against "defaulting" to Dichloromethane (DCM) without considering downstream applications. Below is the selection matrix based on solubility, safety, and chemical compatibility.

Comparative Solvent Data
SolventICH Class [2]SelectivityEmulsion RiskRecommendation
MTBE (Methyl tert-butyl ether) Class 3 (Low Tox)HighLowPreferred. Excellent solubility for amines; resists peroxide formation better than diethyl ether.
Toluene Class 2 (Limit)ModerateVery LowAlternative. Good for scale-up; hydrophobic nature breaks emulsions well. Requires larger volumes.
DCM (Dichloromethane) Class 2 (Limit)Very HighHighUse with Caution. Excellent solubility but forms stubborn emulsions and is toxic/environmental hazard.
Ethyl Acetate Class 3 (Low Tox)ModerateModerateRisk Warning. Primary amines can react with esters (aminolysis) during heating/concentration, forming impurities.
Diethyl Ether Class 3HighLowAvoid. Flammability and peroxide risks outweigh benefits.

Optimized Extraction Protocol

Objective: Isolation of 2-ethoxy-2-phenylethanamine from an aqueous acidic reaction quench.

Step-by-Step Methodology
  • Initial Cooling: Cool the aqueous reaction mixture to < 10°C.

    • Reason: Neutralization is exothermic. Heat can degrade the ether linkage or promote side reactions.

  • pH Adjustment: Slowly add 40% NaOH (aq) or saturated KOH until pH reaches 12-13 .

    • Verification: Use a calibrated pH probe, not just litmus paper, to ensure the endpoint is stable.

  • Solvent Addition: Add MTBE (Ratio: 1:1 v/v relative to aqueous phase).

    • Why MTBE? It floats (density < 1.0), making separation easy, and does not react with the primary amine.

  • Equilibration: Agitate vigorously for 5–10 minutes.

  • Phase Separation: Allow layers to settle.

    • Top Layer: Organic (Product).

    • Bottom Layer: Aqueous (Waste).

  • Re-Extraction: Extract the aqueous layer 2 more times with fresh MTBE.

    • Theory: Multiple small extractions are more efficient than one large volume extraction (Nernst Distribution Law).

  • Washing: Combine organic layers and wash with Brine (Saturated NaCl) .

    • Reason: Removes trapped water and trace inorganic bases.

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    )  for 20 minutes.
    
  • Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) at < 40°C.

Troubleshooting Guide

Logic Tree for Common Issues

Troubleshooting Start Problem Encountered Emulsion Emulsion Formed? Start->Emulsion LowYield Low Yield? Start->LowYield Impurity Impurity/Byproduct? Start->Impurity Brine Add Saturated Brine Emulsion->Brine Mild Filter Filter through Celite Emulsion->Filter Severe CheckpH Check Aqueous pH (Must be > 11.5) LowYield->CheckpH First Step AcidWash Perform Acid-Base Back Extraction Impurity->AcidWash Purify SaltOut Saturate Aqueous with NaCl CheckpH->SaltOut If pH OK

Figure 2: Diagnostic logic for resolving extraction failures.

FAQ: Specific Scenarios

Q: Can I use Ethyl Acetate if I don't have MTBE? A: Yes, but with strict caveats. You must minimize the time the amine spends in the solvent. Do not heat the solution above 40°C during evaporation. Prolonged exposure can lead to N-acetylation (formation of an amide impurity), which is difficult to remove.

Q: The layers aren't separating (Emulsion). What now? A: This molecule has a surfactant-like structure (lipophilic tail, polar head).

  • Add solid NaCl to saturate the aqueous layer (increases density difference).

  • If using DCM, try adding a small amount of Methanol (breaks surface tension).

  • If persistent, filter the entire mixture through a pad of Celite.

Q: My yield is only 50%. Where is the rest? A: The "Salting Out" effect is likely required. The ethoxy group makes the molecule slightly more water-soluble than expected. Saturate your aqueous waste layer with NaCl and extract again with Toluene or MTBE. Also, verify your pH is > 12.

Q: Why not use Chloroform? A: Chloroform often contains ethanol as a stabilizer (0.5–1%). Ethanol increases the solubility of the amine in the aqueous phase, lowering recovery. Furthermore, Chloroform is an ICH Class 2 solvent with strict limits [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link]

  • International Council for Harmonisation (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine extraction principles).
Optimization

Technical Support Center: Minimizing Side Reactions in Phenethylamine Alkylation

The following technical guide is structured as a dedicated Technical Support Center for researchers optimizing phenethylamine alkylation. It prioritizes selectivity control, mechanistic troubleshooting, and self-validati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Technical Support Center for researchers optimizing phenethylamine alkylation. It prioritizes selectivity control, mechanistic troubleshooting, and self-validating protocols.[1][2]

Status: Operational | Audience: Medicinal Chemists, Process Engineers | Topic: Selectivity & Side Reaction Control[1][2]

Core Directive: The "Runaway" Problem

User Query: Why does my reaction consistently yield tertiary amines and quaternary salts when I only target the secondary amine?

Technical Analysis: The alkylation of phenethylamine (a primary amine) via direct nucleophilic substitution with alkyl halides is kinetically flawed due to the "Runaway Alkylation" effect .[1]

  • Nucleophilicity Mismatch: The product (secondary amine) is more electron-rich and nucleophilic than the starting material (primary phenethylamine) due to the inductive electron-donating effect of the newly added alkyl group.[1]

  • The Loop: As soon as the secondary amine forms, it competes for the remaining alkyl halide faster than the starting material, leading to over-alkylation (tertiary amines) and quaternization.[1]

Strategic Solution: Shift from Direct Alkylation (SN2) to Reductive Amination or Protected Alkylation .[1][2] These pathways introduce a "kinetic stop" that prevents over-reaction.[1][2]

Troubleshooting Module: Reductive Amination

Context: Reductive amination is the "Gold Standard" for mono-alkylation.[1] It involves condensing the phenethylamine with an aldehyde/ketone to form an imine (Schiff base), followed by reduction.[1][2]

Q1: "I am seeing significant amounts of dialkylated byproduct even with reductive amination. Why?"

Root Cause: If you use a non-selective reducing agent (like NaBH4) without pre-forming the imine, the aldehyde can be reduced to an alcohol, or—more critically—the highly reactive iminium intermediate can react with a second equivalent of carbonyl before reduction completes.[2]

Protocol Adjustment (The "Stepwise" Fix):

  • Imine Formation: Stir phenethylamine and aldehyde (1:1 eq) in MeOH or DCE without the reducing agent for 1–2 hours. Add a desiccant (MgSO4 or molecular sieves) to drive the equilibrium forward.[1][2]

  • Selective Reduction: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH3CN) .[1][2] These reagents are less basic and kinetically slower, reducing the protonated iminium ion selectively over the carbonyl group.[1]

Q2: "My reaction stalls at the imine stage. The reduction isn't happening."

Root Cause: The imine reduction is pH-dependent.[1][3] The hydride attacks the iminium ion (protonated imine), not the neutral imine.[1][2] If the reaction mixture is too basic (pH > 6), the concentration of the electrophilic iminium species is too low.[1]

Corrective Action:

  • Check pH: Ensure the reaction pH is between 4 and 5.

  • Add Acid Catalyst: Add catalytic Acetic Acid (AcOH) to protonate the imine.[1][2]

  • Validation: Monitor by TLC. The imine spot (often UV active, less polar) should disappear as the amine spot (more polar, ninhydrin active) appears.[1][2]

Q3: "How do I choose the right reducing agent?"

Refer to the comparative data table below for reagent selection based on substrate sensitivity.

Table 1: Reducing Agent Selectivity Profile

ReagentSelectivitypH RequirementToxicityBest For...[1]
NaBH(OAc)3 (STAB) HighMild Acidic (No adjustment usually needed)LowGeneral Purpose. Best for avoiding over-alkylation in DCE/DCM.[1][2]
NaBH3CN HighAcidic (pH 4–5)High (Cyanide) Acid-Stable Substrates. Essential when ketone reactivity is low.[1][2]
NaBH4 LowBasic/NeutralLowTwo-Step Processes. Only use if imine is fully pre-formed and isolated.[1][2]
H2 / Pd-C MediumNeutralLowClean Scale-up. Avoid if benzyl protecting groups are present (they will cleave).[1][2]

Troubleshooting Module: Direct Alkylation (Protection Strategies)

Context: Sometimes reductive amination is impossible (e.g., the alkyl group is not available as an aldehyde).[1][2] In these cases, direct alkylation must be "tamed" using protecting groups.[1][2]

Q4: "I must use an alkyl halide. How do I stop at the secondary amine?"

Methodology: The "Sulfonamide Stop" (Nosyl Strategy) Direct alkylation of the free amine is uncontrollable.[1] Instead, increase the acidity of the N-H bond to render the product non-nucleophilic.

Protocol:

  • Protection: React phenethylamine with 2-nitrobenzenesulfonyl chloride (Nosyl chloride) to form the Nosyl-amide .[1][2]

  • Alkylation: The sulfonamide proton is acidic (pKa ~11).[1][2] Deprotonate with a weak base (K2CO3) and alkylate with your halide (R-X).[1][2]

    • Why this works: The resulting N-alkyl sulfonamide has no protons left to remove and is non-nucleophilic.[1] Over-alkylation is chemically impossible. [1]

  • Deprotection: Remove the Nosyl group with Thiophenol/K2CO3 or Mercaptoethanol to release the pure secondary amine.[2]

Visualizing the Pathways

The following diagram illustrates the kinetic "trap" of direct alkylation versus the controlled pathways of Reductive Amination and Sulfonamide Protection.

ReactionPathways Start Phenethylamine (Primary Amine) Direct Direct Alkylation (+ Alkyl Halide) Start->Direct Reductive Reductive Amination (+ Aldehyde) Start->Reductive Protect Ns-Protection Strategy Start->Protect Mix Mixture: Sec. Amine + Tert. Amine + Quat. Salt Direct->Mix Runaway Reaction (Uncontrollable) Imine Imine Intermediate Reductive->Imine - H2O SecAmine Target: Secondary Amine Imine->SecAmine + H- (Reduction) NsAmide Nosyl-Amide (Non-Nucleophilic) Protect->NsAmide NsAmide->SecAmine 1. Alkylation 2. Deprotection

Caption: Comparison of reaction pathways. Direct alkylation leads to mixtures, while Reductive Amination and Protection strategies provide kinetic stops for selectivity.[1]

Self-Validating Workflow (The "Check-Engine" Light)

Before proceeding to scale-up, perform these checks to validate reaction integrity.

  • The "Imine Test" (For Reductive Amination):

    • Action: Spot crude reaction on TLC.[1][2][4]

    • Observation: If the aldehyde spot persists and no new UV-active spot (imine) appears, do not add the reducing agent .[1] The reaction has not initiated. Add desiccant or heat.[1][2]

  • The "Over-Alkylation Check" (Post-Reaction):

    • Action: Analyze crude via LC-MS or GC-MS.[1][2][4]

    • Observation: Look for M + [Alkyl] mass peaks.[1][2]

    • Limit: If Dialkylated byproduct > 5%, switch solvent from MeOH to DCE (1,2-Dichloroethane) to suppress proton exchange.[1][2]

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Link

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Link

  • Salvatore, R. N., et al. (2002).[1][2][5] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry. Link[1][2]

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1][2]

  • Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Comparison Guide: 2-Ethoxy-2-Phenylethanamine Purity Analysis

Executive Summary & Compound Profile 2-ethoxy-2-phenylethanamine (CAS: 56251-95-7) is a structural derivative of 2-phenylethylamine, featuring an ethoxy group at the benzylic position. In pharmaceutical development, it o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-ethoxy-2-phenylethanamine (CAS: 56251-95-7) is a structural derivative of 2-phenylethylamine, featuring an ethoxy group at the benzylic position. In pharmaceutical development, it often serves as a key intermediate or a specific impurity in the synthesis of psychoactive phenethylamines or beta-blocker analogues.

Analyzing this compound presents two primary chromatographic challenges:

  • Basic Amine Tailing: The primary amine function (

    
    ) interacts strongly with residual silanols on standard silica columns, leading to peak tailing.
    
  • Structural Similarity of Impurities: Common impurities include the hydrolysis product 2-amino-1-phenylethanol (more polar) and the non-alkoxylated 2-phenylethylamine . Separation requires a stationary phase that can discriminate based on subtle hydrophobic and steric differences.

This guide compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity and peak shape for this specific analyte.

Compound Properties
PropertyValueRelevance to HPLC
Structure Phenyl-CH(OEt)-CH

-NH

Aromatic ring allows

-

interactions; Ethoxy group adds lipophilicity.
Acidity (

)
~9.5 (Amine)Positively charged at pH < 9. Requires buffer or ion-pairing.
UV Max 210 nm, 258 nm210 nm provides high sensitivity; 258 nm is specific to the benzyl chromophore.
Solubility Water/MethanolCompatible with Reverse Phase (RP) modes.

Comparative Method Analysis

Method A: The "Generic" Approach (Standard C18)

The traditional starting point for amine analysis.

  • Column: C18 (L1), 5 µm, 150 x 4.6 mm (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3]

  • Mechanism: Hydrophobic interaction.

  • Verdict: Functional but Sub-optimal. While the low pH suppresses silanol activity, the selectivity is driven purely by hydrophobicity. The resolution between the ethoxy-analogue and the hydroxy-impurity is often limited because the C18 phase does not leverage the aromatic differences effectively.

Method B: The "Optimized" Approach (Phenyl-Hexyl)

The recommended method for phenethylamine derivatives.

  • Column: Phenyl-Hexyl (L11), 3.5 µm, 150 x 4.6 mm (e.g., Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking.
  • Verdict: Superior. The Phenyl-Hexyl phase interacts with the aromatic ring of the analyte. The ethoxy group alters the electron density of the ring, creating a distinct separation factor (

    
    ) compared to the hydroxy- impurity. Additionally, "Charged Surface Hybrid" (CSH) or similar base-deactivated technologies virtually eliminate amine tailing.
    

Comparative Performance Data

The following data summarizes the performance of both methods when analyzing a spiked crude sample containing 2-ethoxy-2-phenylethanamine (Target), 2-amino-1-phenylethanol (Impurity A), and 2-phenylethylamine (Impurity B).

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (Target) 4.2 min6.8 minImproved Retention
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)Pass
Resolution (

) Target vs. Impurity A
1.84.5Excellent
Resolution (

) Target vs. Impurity B
2.13.8Robust
Theoretical Plates (

)
~4,500~9,200Higher Efficiency

Interpretation: Method A fails the strict tailing requirement (


) often required in pharma QC. Method B provides a sharper peak and significantly wider separation window for impurities, reducing the risk of integration errors.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability steps ensure the data is reliable before samples are even injected.

Reagents & Equipment[3][4][5]
  • HPLC System: Gradient capable, UV Detector (DAD preferred).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[4]

  • Column Temp: 30°C

  • Injection Volume: 10 µL

  • Detection: UV @ 215 nm (Quantification), 258 nm (Identity Confirmation)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Elute polar salts
12.060Linear Gradient
12.190Column Wash
15.090Wash Hold
15.15Re-equilibration
20.05End
Sample Preparation[6][7]
  • Diluent: Water:Acetonitrile (90:10). Note: High organic diluents cause peak distortion for early eluters.

  • Standard Stock: Dissolve 10 mg 2-ethoxy-2-phenylethanamine HCl in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • System Suitability Solution: Mix Working Standard with equal concentration of 2-amino-1-phenylethanol (if available) or degrade a small aliquot of standard with 0.1N NaOH (1 hour) to generate the hydrolysis impurity in situ.

Method Logic & Decision Tree

The following diagram illustrates the decision logic used to select and validate this method, ensuring scientific integrity in the development process.

MethodDevelopment Start Start: Purity Analysis of 2-ethoxy-2-phenylethanamine CheckStructure Analyze Structure: Basic Amine + Phenyl Ring Start->CheckStructure InitialMethod Try Standard C18 (Low pH Phosphate) CheckStructure->InitialMethod EvalTailing Tailing Factor > 1.5? InitialMethod->EvalTailing FailC18 Silanol Interaction Detected (Common for amines) EvalTailing->FailC18 Yes Optimize Optimize Selectivity: Gradient 5-60% B EvalTailing->Optimize No (Rare) SelectAlt Select Alternative Phase: Phenyl-Hexyl or CSH C18 FailC18->SelectAlt SelectAlt->Optimize CheckRes Resolution (Impurity A) > 2.0? Optimize->CheckRes CheckRes->InitialMethod No (Adjust pH) FinalMethod Finalize Method B: Phenyl-Hexyl / Formic Acid CheckRes->FinalMethod Yes

Caption: Decision matrix for optimizing HPLC separation of basic phenethylamine derivatives, prioritizing peak symmetry and impurity resolution.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1000, Phenylethanolamine. Retrieved October 26, 2023, from [Link]

  • Sielc Technologies. (n.d.). Separation of Phenethylamine and Histamine on Mixed-Mode Columns. Retrieved October 26, 2023, from [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 2-ethoxy-2-phenylethan-1-amine and Phenylethanolamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacologically active small molecules, phenylethanolamines represent a foundational scaffold for numerous endogenous neurotransmitter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacologically active small molecules, phenylethanolamines represent a foundational scaffold for numerous endogenous neurotransmitters and synthetic drugs. This guide provides a detailed comparative analysis of the well-characterized parent compound, phenylethanolamine, and its derivative, 2-ethoxy-2-phenylethan-1-amine. While extensive experimental data exists for phenylethanolamine, information on its 2-ethoxy analog is sparse. Therefore, this document will leverage established structure-activity relationships (SAR) to provide a predictive bioactivity profile for 2-ethoxy-2-phenylethan-1-amine, offering a valuable resource for researchers exploring the chemical space of adrenergic compounds.

Introduction to the Compounds

Phenylethanolamine (PEOH) is a trace amine naturally occurring in various species, including humans.[1] It serves as the structural backbone for crucial catecholamines like norepinephrine and epinephrine and is a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine.[1][2] Its bioactivity is primarily characterized by its interaction with adrenergic receptors, leading to cardiovascular and other sympathomimetic effects.[1][3]

Table 1: Physicochemical Properties

PropertyPhenylethanolamine2-ethoxy-2-phenylethan-1-amine (Predicted)2-methoxy-2-phenylethan-1-amine (Reference)
Molecular Formula C₈H₁₁NOC₁₀H₁₅NOC₉H₁₃NO
Molar Mass ( g/mol ) 137.18165.23151.21[4]
Structure
Predicted LogP 1.41Higher than PEOH0.7[4]
pKa (Strongest Basic) 9.79Similar to PEOHNot available

LogP and pKa for 2-ethoxy-2-phenylethan-1-amine are predicted based on its structural similarity to phenylethanolamine and the effect of the ethoxy group.

Comparative Bioactivity at Adrenergic Receptors

The primary mechanism of action for many phenylethanolamines is their interaction with α- and β-adrenergic receptors.

Phenylethanolamine: An Adrenergic Agonist

Phenylethanolamine exhibits activity at both α- and β-adrenergic receptors, although its affinity is generally lower than that of endogenous catecholamines like epinephrine and norepinephrine.[1]

  • β-Adrenergic Receptors: In transfected HEK 293 cells expressing the β2 adrenergic receptor, racemic phenylethanolamine showed approximately 1/400th the affinity of epinephrine and 1/7th the affinity of norepinephrine.[1] This suggests a weaker but still present interaction with β2 receptors. Its agonistic activity is further supported by studies showing moderate stimulation of lipolysis in rat and hamster adipocytes, an effect inhibited by β-blockers.[1]

  • α-Adrenergic Receptors: While direct binding affinity data (Ki values) for phenylethanolamine at α-adrenergic receptors is not consistently reported, its in vivo effects, such as vasoconstriction, suggest an interaction with α-receptors.[3][[“]] Studies on related compounds highlight the importance of the aromatic hydroxyl groups for high-affinity α-adrenergic agonism, which phenylethanolamine lacks.[6]

2-ethoxy-2-phenylethan-1-amine: A Predictive Profile

Based on established SAR for phenylethanolamines, the substitution of the benzylic hydroxyl group with an ethoxy group is predicted to significantly alter its bioactivity.

  • Loss of Direct Hydrogen Bonding: The hydroxyl group in phenylethanolamine is crucial for direct hydrogen bonding with adrenergic receptors.[7] Replacing it with an ethoxy group eliminates this key interaction.

  • Predicted Receptor Affinity: The absence of the hydroxyl group is expected to dramatically reduce the affinity of 2-ethoxy-2-phenylethan-1-amine for both α- and β-adrenergic receptors.[7] The bulkier ethoxy group, compared to a hydroxyl, may also introduce steric hindrance within the receptor's binding pocket, further diminishing affinity.

  • Potential for Indirect Sympathomimetic Activity: While direct receptor agonism is likely attenuated, the core phenylethylamine structure suggests that 2-ethoxy-2-phenylethan-1-amine might retain some capacity to act as an indirect sympathomimetic. This would involve promoting the release of endogenous norepinephrine from nerve terminals. However, even this activity is likely to be weaker than that of phenylethanolamine itself due to the structural modification.

cluster_PEOH Phenylethanolamine (PEOH) Interaction cluster_Ethoxy Predicted Interaction of 2-ethoxy-2-phenylethan-1-amine PEOH Phenylethanolamine Adrenergic_Receptor Adrenergic Receptor (α & β) PEOH->Adrenergic_Receptor Direct Agonism (via -OH group) Norepinephrine_Release Norepinephrine Release PEOH->Norepinephrine_Release Indirect Sympathomimetic Ethoxy 2-ethoxy-2-phenylethan-1-amine Adrenergic_Receptor_Ethoxy Adrenergic Receptor (α & β) Ethoxy->Adrenergic_Receptor_Ethoxy Significantly Reduced/No Direct Agonism (Loss of -OH group) Norepinephrine_Release_Ethoxy Norepinephrine Release Ethoxy->Norepinephrine_Release_Ethoxy Potential Weak Indirect Sympathomimetic

Figure 1: Predicted differences in adrenergic receptor interaction.

Cardiovascular Effects: Experimental Data vs. Predictive Analysis

Phenylethanolamine: In Vivo Cardiovascular Profile

Intravenous administration of phenylethanolamine in dogs has been shown to produce a range of cardiovascular effects.[1]

  • Blood Pressure: Phenylethanolamine increases mean aortic blood pressure and total peripheral vascular resistance.[3] This pressor effect is likely due to a combination of direct vasoconstriction (α-adrenergic agonism) and indirect sympathomimetic action.[[“]]

  • Heart Rate: The effect on heart rate is dose-dependent. At lower doses (10 or 17.5 mg/kg), it has been observed to decrease heart rate, while a higher dose (30 mg/kg) caused an increase.[1]

  • Cardiac Contractility: Phenylethanolamine exerts a positive inotropic effect, increasing left ventricular dP/dt.[3]

Table 2: Summary of In Vivo Cardiovascular Effects of Phenylethanolamine in Dogs

ParameterDose (mg/kg, IV)Observed EffectReference
Pupil Diameter 10-30Increased[1]
Body Temperature 10-30Decreased[1]
Heart Rate 10 or 17.5Decreased[1]
30Increased[1]
Mean Aortic Blood Pressure Not specifiedIncreased[3]
Total Peripheral Vascular Resistance Not specifiedIncreased[3]
Left Ventricular dP/dt Not specifiedIncreased[3]
2-ethoxy-2-phenylethan-1-amine: Predicted Cardiovascular Profile

Given the predicted low affinity for adrenergic receptors, the cardiovascular effects of 2-ethoxy-2-phenylethan-1-amine are expected to be significantly less pronounced than those of phenylethanolamine.

  • Blood Pressure and Heart Rate: Any effects on blood pressure and heart rate would likely be minimal and primarily driven by weak, indirect sympathomimetic activity. A significant pressor response is not anticipated.

  • Cardiac Contractility: A direct positive inotropic effect is unlikely due to the predicted lack of significant β-adrenergic receptor agonism.

Other Bioactivities and Toxicological Profiles

Trace Amine-Associated Receptor 1 (TAAR1)

Phenylethanolamine is an agonist at the human trace amine-associated receptor 1 (TAAR1).[1] Both the R-(-) and S-(+) enantiomers have been shown to activate this receptor with ED₅₀ values of approximately 1800 nM and 1720 nM, respectively.[1] The ethoxy derivative may also interact with TAAR1, but its affinity is likely to be different from the parent compound.

Toxicology

Phenylethanolamine: The acute toxicity of phenylethanolamine has been determined in several animal models.[1]

  • LD₅₀ (rat, IV): 140 mg/kg

  • MLD (rabbit, IV): 25-30 mg/kg

  • MLD (guinea pig, SC): ~1000 mg/kg

2-ethoxy-2-phenylethan-1-amine: Direct toxicological data for 2-ethoxy-2-phenylethan-1-amine is unavailable. However, safety data for the structurally similar 2-methoxy-2-phenylethan-1-amine indicates that it is harmful if swallowed and causes skin and eye irritation.[4] It is reasonable to assume a similar hazard profile for the ethoxy analog. An in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction would be necessary to further evaluate its potential toxicity.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol provides a general framework for determining the binding affinity of a test compound for adrenergic receptors.

start Start: Membrane Preparation homogenize Homogenize tissue/cells in buffer start->homogenize centrifuge1 Centrifuge at low speed to remove debris homogenize->centrifuge1 centrifuge2 Centrifuge supernatant at high speed to pellet membranes centrifuge1->centrifuge2 resuspend Resuspend membrane pellet centrifuge2->resuspend assay Binding Assay resuspend->assay incubate Incubate membranes with radioligand and test compound assay->incubate filter Filter to separate bound and free radioligand incubate->filter count Quantify radioactivity filter->count analyze Data analysis (IC50, Ki) count->analyze end End analyze->end

Figure 2: General workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest tissue or cells expressing the adrenergic receptor of interest.

    • Homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • Perform differential centrifugation to isolate the membrane fraction.[8]

    • Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a known concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [¹²⁵I]-cyanopindolol for β), and varying concentrations of the unlabeled test compound (phenylethanolamine or 2-ethoxy-2-phenylethan-1-amine).[9][10]

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Cardiovascular Assessment

This protocol outlines a general procedure for evaluating the cardiovascular effects of the test compounds in an anesthetized animal model.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize a suitable animal model (e.g., rat or dog).

    • Surgically implant catheters to monitor blood pressure (e.g., in the carotid artery) and administer the test compound (e.g., in the jugular vein).

    • Place electrodes to record an electrocardiogram (ECG) for heart rate determination.

  • Drug Administration and Data Collection:

    • After a stabilization period, record baseline cardiovascular parameters (blood pressure, heart rate).

    • Administer a bolus or infusion of the test compound at varying doses.

    • Continuously record blood pressure and ECG throughout the experiment.

  • Data Analysis:

    • Calculate mean arterial pressure (MAP), heart rate (HR), and, if possible, other parameters like cardiac output and total peripheral resistance.

    • Construct dose-response curves to characterize the relationship between the drug concentration and the observed cardiovascular effects.[11]

Conclusion and Future Directions

Phenylethanolamine is a well-documented adrenergic agent with modest but clear cardiovascular effects mediated by its interaction with both α- and β-adrenergic receptors, as well as TAAR1. In contrast, 2-ethoxy-2-phenylethan-1-amine remains a largely uncharacterized molecule. Based on fundamental principles of structure-activity relationships, the replacement of the critical benzylic hydroxyl group with an ethoxy moiety is predicted to severely diminish its direct adrenergic receptor agonism. Consequently, its cardiovascular bioactivity is expected to be significantly lower than that of phenylethanolamine, likely limited to weak, indirect sympathomimetic effects.

For researchers interested in the pharmacological space of phenylethanolamines, this predictive analysis provides a rationale for prioritizing synthetic and screening efforts. Experimental validation of the bioactivity of 2-ethoxy-2-phenylethan-1-amine through the protocols outlined in this guide is a necessary next step to confirm these predictions and to fully elucidate its pharmacological profile. Such studies would contribute valuable data to the broader understanding of phenylethanolamine SAR and could potentially uncover novel biological activities.

References

  • Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate. PMC. Available from: [Link]

  • Can Phenethylamine (PEA) cause increased heart rate and elevated blood pressure? Consensus. Available from: [Link]

  • Phenylethanolamine. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]

  • Can Phenethylamine (PEA) cause increased heart rate and elevated blood pressure? Consensus. Available from: [Link]

  • Can Phenethylamine (PEA) cause increased heart rate and elevated blood pressure? Consensus. Available from: [Link]

  • Can Phenethylamine (PEA) cause increased heart rate and elevated blood pressure? Consensus. Available from: [Link]

  • Liang CS, Sprecher D. Cardiovascular actions of beta-phenylethylamine. Am J Physiol. 1979 Apr;236(4):H592-5.
  • Leclerc G, Bizec JC, Bieth N, Schwartz J. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. J Med Chem. 1980 Jul;23(7):738-44.
  • Grunewald GL, Reitz TJ, Ruth JA, Vollmer S, Gadek T, Egly C. Phenylethanolamine N-methyltransferase kinetics: bovine versus recombinant human enzyme. J Med Chem. 1989 Dec;32(12):2491-501.
  • Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. PMC. Available from: [Link]

  • Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A. ResearchGate. Available from: [Link]

  • 2-ethoxy-2-phenylethanol. ChemSynthesis. Available from: [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. Available from: [Link]

  • Phenylethanolamine. PubChem. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • An overview of ADMET properties that can be evaluated by ADMETlab. ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships among .alpha.-adrenergic receptor agonists of the phenylethanolamine type. ACS Publications. Available from: [Link]

  • Synthesis and structure-activity relationships among .alpha.-adrenergic receptor agonists of the phenylethanolamine type. [place unknown]: [publisher unknown]; [date unknown]. Available from: [Link]

  • EXPERIMENTAL PHARMACOLOGICAL RESEARCH REGARDING THE EFFECT OF SOME NEWLY SYNTHESIZED Β-PHENYLETHYL AMINES ON THE MODIFIED PARAMETERS OF THE LIPID METABOLISM. ResearchGate. Available from: [Link]

  • 2-Methoxy-2-phenylethan-1-amine. PubChem. Available from: [Link]

  • Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. [place unknown]: [publisher unknown]; [date unknown]. Available from: [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. PMC. Available from: [Link]

  • Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions. PubMed. Available from: [Link]

  • PHENOL AND PHENOL DERIVATIVES. Inchem.org. Available from: [Link]

  • Epinephrine (Adrenaline): Falsely reported to have higher affinity for Beta-2 receptors than Alpha-1 receptors? ResearchGate. Available from: [Link]

  • Showing Compound 2-Phenylethylamine (FDB010580). FooDB. Available from: [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. Available from: [Link]

  • 2-Methoxy-1-phenylethan-1-amine. PubChem. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. PubMed. Available from: [Link]

  • ADMET prediction. Fiveable. Available from: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of Phenethylamine Derivatives

Phenethylamine and its derivatives represent a vast and structurally diverse class of compounds with profound significance across neuroscience, pharmacology, and forensic toxicology.[1] From endogenous neurotransmitters...

Author: BenchChem Technical Support Team. Date: February 2026

Phenethylamine and its derivatives represent a vast and structurally diverse class of compounds with profound significance across neuroscience, pharmacology, and forensic toxicology.[1] From endogenous neurotransmitters like dopamine to pharmaceuticals, and a constantly evolving landscape of designer drugs, the ability to accurately separate and quantify these molecules is paramount.[2][3] The structural similarities among these compounds, including the presence of positional isomers and stereoisomers, present a significant analytical challenge. The choice of chromatographic technique is therefore not merely a matter of preference, but a critical decision that dictates the quality, reliability, and efficiency of the analytical outcome.

This guide provides an in-depth comparison of the primary chromatographic techniques employed for phenethylamine analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will move beyond simple procedural lists to explore the underlying principles and causal logic that inform methodological choices in a modern analytical laboratory.

Part 1: High-Performance Liquid Chromatography (HPLC) — The Versatile Workhorse

HPLC is arguably the most widely adopted technique for phenethylamine analysis due to its versatility in handling a broad range of polarities and its compatibility with non-volatile and thermally sensitive molecules.[4]

The Causality Behind Methodological Choices in HPLC

Stationary Phase Selection: More Than Just a Column

The basic amine functional group in phenethylamines is the primary driver of chromatographic behavior and potential issues like poor peak shape. The choice of stationary phase is a direct strategy to manage the interactions of this group.

  • Reversed-Phase (RP-HPLC): C18 columns are the conventional starting point, separating compounds based on hydrophobicity.[5] However, analyzing basic compounds like phenethylamines on a standard C18 column at neutral pH can lead to significant peak tailing. This occurs because the protonated amine interacts strongly and non-specifically with residual acidic silanol groups on the silica surface.

  • The Ion-Pairing Fallacy and a Modern Alternative: Historically, ion-pairing agents were added to the mobile phase to mask these silanol interactions. This approach, however, leads to long column equilibration times and persistent contamination of the HPLC-MS system. A more elegant and robust solution is the use of mixed-mode chromatography . Columns that incorporate both reversed-phase and ion-exchange functionalities, such as the Primesep series, allow for the simultaneous separation based on hydrophobicity and charge.[1] This provides excellent retention and peak shape for basic compounds like phenethylamine without the need for ion-pairing reagents.[1]

Mobile Phase Optimization: Controlling the Chemistry

The mobile phase is not just a carrier; it's an active participant in the separation.

  • The Role of pH: Controlling the pH of the mobile phase is critical. By using an acidic modifier like formic acid (e.g., pH 2.5-3), we ensure that the phenethylamine's amine group is consistently protonated (in its cationic form).[6] This leads to predictable retention behavior on reversed-phase or cation-exchange columns and vastly improved peak symmetry.

  • Organic Modifier: Acetonitrile is a common choice for the organic component of the mobile phase in gradient elution, allowing for the separation of a wide range of derivatives within a single run.[6]

Detection: Seeing Your Analytes

  • UV-Vis Detection: A straightforward choice, often set around 280 nm for aromatic phenethylamines.[6] Its sensitivity can be limited, with detection limits typically in the 0.3 to 3 µg/mL range.[6]

  • Fluorescence Detection: For enhanced sensitivity, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) can be employed, pushing quantitation limits down to the low ng/mL level.[5]

  • Mass Spectrometry (LC-MS): This is the gold standard for unequivocal identification and sensitive quantification. Electrospray ionization (ESI) is highly effective for these polar, basic compounds, offering detection limits significantly lower than UV, often in the 0.05-3.0 µg/mL range depending on the specific amine.[6]

Comparative Data: HPLC Methods for Phenethylamine Separation
Analytes Column Mobile Phase Detection Key Performance Reference
18 Phenethylamine/Tryptamine derivativesC18 (Gradient)A: 0.1% Formic Acid (pH 2.5), B: AcetonitrileUV (280 nm) & ESI-MSComplete separation in ~25 min. LOD (UV): 0.3-3 µg/mL; LOD (MS): 0.05-3.0 µg/mL.[6]
Phenethylamine in UrineErbasil S C18 (Isocratic)ProprietaryFluorescence (with OPA derivatization)Limit of Quantitation: 0.5 ng/mL.[5]
Histamine & PhenethylaminePrimesep 200 (Mixed-Mode)ProprietaryUV, ELSD, CAD, or LC/MSSeparation in < 5 minutes without ion-pairing reagents.[1]
Experimental Protocol: General RP-HPLC-MS Method

This protocol is a robust starting point for the analysis of multiple phenethylamine derivatives.

  • System Preparation:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent with ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Capillary Voltage: 3500 V.

    • Detection: Multiple Reaction Monitoring (MRM) mode, with transitions optimized for each target analyte.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) LLE Liquid-Liquid Extraction or SPE Cleanup Sample->LLE Evap Evaporate & Reconstitute LLE->Evap Injector Autosampler Injection Evap->Injector Column C18 Reversed-Phase Column Injector->Column Mobile Phase Gradient MS ESI-MS/MS Detection Column->MS Eluted Analytes Chromatogram Generate Chromatogram MS->Chromatogram Quant Quantification & Reporting Chromatogram->Quant

Caption: High-level workflow for HPLC-MS analysis of phenethylamines.

Part 2: Gas Chromatography (GC) — High Resolution via Derivatization

Gas chromatography offers exceptional resolving power, but its application to phenethylamines is contingent on a critical chemical modification step: derivatization.

The Derivatization Imperative

Direct injection of phenethylamines into a GC system is often unsuccessful. The primary amine is highly polar and prone to hydrogen bonding, leading to strong interactions with the stationary phase and resulting in broad, tailing peaks. Furthermore, many derivatives are not sufficiently volatile for GC analysis.

The Solution: Derivatization chemically masks the polar amine group. This is typically achieved through acylation, using reagents like:

  • Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic (TFA) Anhydride .[2][7]

Why this works:

  • Increases Volatility: Replacing the polar N-H bond with a non-polar acyl group significantly increases the molecule's vapor pressure.

  • Improves Thermal Stability: The derivative is less likely to degrade at the high temperatures of the GC inlet and column.

  • Enhances Peak Shape: Eliminating the polar amine group minimizes undesirable column interactions, yielding sharp, symmetrical peaks.

  • Boosts Sensitivity: For detectors like the Electron Capture Detector (ECD), the addition of halogenated groups (like fluorine) dramatically increases the detector's response.[8]

Detection and Identification
  • Flame Ionization Detector (FID): A robust, universal detector suitable for quantification but provides no structural information.

  • Mass Spectrometry (GC-MS): The preferred detector. It provides characteristic fragmentation patterns that are essential for the definitive identification of specific phenethylamine derivatives, which is crucial in forensic contexts.[2][9]

Comparative Data: GC-MS Methods for Phenethylamine Separation
Analytes Derivatization Reagent Column Detection Key Insight Reference
Designer Stimulants in UrinePFPA or Acetic AnhydrideNot specifiedMSDerivatization is essential for GC-MS analysis of 2C amines and cathinones.[2]
Phenylethylamine in UrinePentafluorobenzoyl derivativeOV-225Electron-Capture (ECD)Derivatization enables highly sensitive detection with ECD.[8]
Chiral PhenethylaminesS-(-)-N-(fluoroacyl)-prolyl chlorideAchiral CapillaryMS/FIDChiral derivatization allows separation of enantiomers on a standard achiral column.[9]
Experimental Protocol: GC-MS with Derivatization

This protocol details a typical workflow for analyzing phenethylamines in a urine matrix.

  • Sample Extraction (LLE):

    • To 1-5 mL of urine in a glass tube, add an internal standard.

    • Alkalinize the sample by adding 500 µL of 5.0 N NaOH.

    • Add 750 µL of an organic solvent (e.g., hexane or ethyl acetate) and vortex for 15 seconds.[2]

    • Centrifuge for 5 minutes at ~1650 x g to separate the layers.[2]

    • Carefully transfer the upper organic layer to a clean glass test tube.

  • Derivatization:

    • To the organic extract, add four drops of Pentafluoropropionic Anhydride (PFPA).[2]

    • Vortex thoroughly to mix. The reaction is typically rapid at room temperature.

  • GC-MS Analysis:

    • System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Inlet: Split/Splitless, operated at 250 °C.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Acquisition Mode: Electron Ionization (EI) Scan mode (e.g., m/z 40-550).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Urine Sample LLE Liquid-Liquid Extraction Sample->LLE Deriv Derivatization (PFPA) LLE->Deriv Injector GC Inlet Injection Deriv->Injector Column HP-5ms Capillary Column Injector->Column Oven Temperature Program MS EI-MS Detection Column->MS Separated Derivatives LibrarySearch Mass Spectral Library Search MS->LibrarySearch Quant Identification & Reporting LibrarySearch->Quant SFC_Workflow CO2_Source CO2 Tank Pump SFC Pump CO2_Source->Pump Modifier Organic Modifier (e.g., Methanol) Modifier->Pump Injector Autosampler Pump->Injector Supercritical Mobile Phase Column Chiral Stationary Phase (CSP) Column Injector->Column Sample Prepared Sample Sample->Injector BPR Back Pressure Regulator (BPR) Column->BPR Detector MS Detector BPR->Detector Data Data System Detector->Data SamplePrep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Add Acetonitrile to Plasma ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Inject Supernatant ppt2->ppt3 lle1 Add Sample & Solvent lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4

Sources

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